molecular formula C20H36O2 B155055 Labd-13-ene-8,15-diol CAS No. 10267-31-9

Labd-13-ene-8,15-diol

Cat. No.: B155055
CAS No.: 10267-31-9
M. Wt: 308.5 g/mol
InChI Key: LEOHDQKUMQKLMP-NUKBDRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labd-13-ene-8,15-diol is a natural product found in Nicotiana glutinosa, Traversia baccharoides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHDQKUMQKLMP-NUKBDRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Reserves of Labd-13-ene-8,15-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Labd-13-ene-8,15-diol, a labdane-type diterpene with significant therapeutic potential. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for isolation, and an exploration of its biological activities and associated signaling pathways.

Natural Abundance of this compound

This compound has been identified and isolated from a variety of plant species, with notable concentrations found in the resinous exudates of the genus Cistus and in the leaves of other plants. The following table summarizes the quantitative analysis of this compound in select natural sources.

Plant SpeciesPlant PartPercentage Content (%)Analytical MethodReference
Cistus creticus subsp. creticusLeaves3.80GC-MS[1]
Cistus creticus subsp. eriocephalusLeaves and Resin ("Ladano")DetectedGC-MS[2]
Brachyglottis monroiNot specifiedPresence confirmedNot specified
Stachys menthifoliaNot specifiedPresence confirmedNot specified
Chromolaena pulchellaLeavesPresence confirmedNot specified

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies based on established research.

Extraction from Cistus creticus

Objective: To extract crude labdane diterpenes from the leaves of Cistus creticus.

Methodology:

  • Plant Material Preparation: Air-dry the leaves of Cistus creticus at room temperature and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaves with hexane at room temperature for 48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Methodology:

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Sample Loading: Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the top of the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (98:2)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (80:20)

      • n-hexane:ethyl acetate (50:50)

      • Ethyl acetate (100%)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 pre-coated plates.

    • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

    • Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Further Purification: Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and subject them to further purification by preparative TLC or recrystallization to obtain the pure compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines and antiviral properties.

Cytotoxic Activity and Apoptotic Pathway

Research has shown that this compound induces apoptosis in cancer cells. While the precise signaling cascade is still under investigation, studies on structurally similar labdane diterpenes, such as sclareol, suggest a mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This process is often independent of the p53 tumor suppressor protein.[3]

The proposed apoptotic pathway initiated by labdane diterpenes involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[3] The activation of this caspase cascade ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Apoptotic_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound Pro-caspase-8 Pro-caspase-8 This compound->Pro-caspase-8 Mitochondrial_Pathway Mitochondrial Pathway Activation This compound->Mitochondrial_Pathway Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial_Pathway->Pro-caspase-9 Experimental_Workflow A Plant Material (e.g., Cistus creticus leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Hexane) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling of Fractions Containing the Target Compound H->I J Further Purification (Prep. TLC or Recrystallization) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L

References

The intricate Biosynthesis of Labdane Diterpenes in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products with over 7,000 known compounds.[1] These molecules, originating from a common C20 precursor, geranylgeranyl diphosphate (GGPP), exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.[2] Their biosynthesis in plants is a fascinating example of enzymatic precision and diversification, involving a conserved set of core reactions followed by species- and lineage-specific modifications. This technical guide provides an in-depth exploration of the labdane diterpene biosynthesis pathway, detailing the key enzymatic players, summarizing available quantitative data, outlining crucial experimental protocols, and visualizing the intricate molecular workflows.

The Core Biosynthetic Pathway: From a Linear Precursor to a Dicyclic Scaffold

The biosynthesis of the characteristic labdane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs): Class II and Class I diTPSs.[3][4] This initial phase is followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which dramatically expand the structural diversity of the final products.[5][6]

The journey begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[2]

Step 1: Protonation-initiated Cyclization by Class II Diterpene Synthases (diTPSs)

The first committed step in labdane diterpene biosynthesis is the protonation-initiated cyclization of the linear GGPP molecule. This reaction is catalyzed by a Class II diTPS, most commonly a copalyl diphosphate synthase (CPS).[1][7] The enzyme protonates the terminal double bond of GGPP, initiating a cascade of electron movements that results in the formation of a bicyclic intermediate, copalyl diphosphate (CPP).[1] The stereochemistry of the resulting CPP can vary, with ent-, syn-, and normal CPP being the most common isomers, each leading to different downstream products.[1]

Step 2: Ionization-initiated Cyclization and Rearrangement by Class I Diterpene Synthases (diTPSs)

The CPP intermediate, still bearing the diphosphate group, is then handed over to a Class I diTPS. These enzymes, often referred to as kaurene synthase-like (KSL) enzymes, catalyze the ionization of the diphosphate moiety, generating a carbocation.[1][8] This carbocation can then undergo further cyclization, rearrangement, or deprotonation to yield a variety of diterpene hydrocarbon skeletons.[1] The specific product is determined by the unique active site architecture of the individual KSL enzyme.

Step 3: Oxidative Diversification by Cytochrome P450 Monooxygenases (CYPs)

The hydrocarbon skeletons produced by the Class I diTPSs serve as substrates for a multitude of cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the labdane core.[5][6] This oxidative tailoring is a major driver of the immense chemical diversity observed in labdane-related diterpenoids and is crucial for their biological activities.[6] The CYP76, CYP728, and other families have been implicated in the biosynthesis of various LRDs.[3][5][7]

Labdane Diterpene Biosynthesis Pathway cluster_0 Plastid cluster_1 Endoplasmic Reticulum GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II diTPS (e.g., CPS) Diterpene Hydrocarbon Diterpene Hydrocarbon Scaffold CPP->Diterpene Hydrocarbon Class I diTPS (e.g., KSL) Oxidized Diterpenes Oxidized Labdane Diterpenes Diterpene Hydrocarbon->Oxidized Diterpenes Cytochrome P450s (CYPs)

Core biosynthetic pathway of labdane diterpenes.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the enzymes involved in labdane diterpene biosynthesis are critical determinants of the final product profile. While comprehensive kinetic data is not available for all enzymes across all plant species, the following tables summarize representative kinetic parameters for key enzymes in the pathway.

Table 1: Kinetic Parameters of Class II Diterpene Synthases (Copalyl Diphosphate Synthases)

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AtCPSArabidopsis thalianaGGPP0.4 ± 0.10.11 ± 0.012.8 x 105[6]
SmCPSSalvia miltiorrhizaGGPP1.2 ± 0.20.08 ± 0.016.7 x 104[6]

Table 2: Kinetic Parameters of Class I Diterpene Synthases (Kaurene Synthase-Like Enzymes)

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AtKSArabidopsis thalianaent-CPP0.3 ± 0.10.05 ± 0.011.7 x 105
RcKSL4Ricinus communisent-CPP0.5 ± 0.10.03 ± 0.0056.0 x 104

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases

EnzymePlant SourceSubstrateKm (µM)Vmax (pmol min-1 mg-1)Reference
SdCS (CYP76AH39)Salvia divinorumKolavenol46.722.3[5]
CYP728D26Salvia divinorumCrotonolide G13.9N/A[2][3]

Note: N/A indicates that the value was not reported in the cited literature.

Detailed Experimental Protocols

The elucidation of the labdane diterpene biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Cloning of Diterpene Synthase Genes from Plant Tissue

This protocol describes the identification and cloning of candidate diTPS genes from a plant of interest using a transcriptome-guided approach.

Cloning Workflow RNA_Isolation 1. Total RNA Isolation from plant tissue cDNA_Synthesis 2. First-strand cDNA Synthesis RNA_Isolation->cDNA_Synthesis Degenerate_PCR 3. Degenerate PCR using conserved diTPS motifs cDNA_Synthesis->Degenerate_PCR Sequence_Analysis 4. Sequencing and Homology Search (BLAST) Degenerate_PCR->Sequence_Analysis RACE_PCR 5. 5' and 3' RACE PCR to obtain full-length sequence Sequence_Analysis->RACE_PCR Full_Length_Cloning 6. Cloning of full-length cDNA into an expression vector RACE_PCR->Full_Length_Cloning

Workflow for cloning diterpene synthase genes.

Materials:

  • Plant tissue (e.g., young leaves, roots, trichomes)

  • Liquid nitrogen

  • Plant RNA isolation kit

  • Reverse transcriptase and dNTPs

  • Degenerate primers targeting conserved diTPS motifs

  • Taq DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

  • RACE (Rapid Amplification of cDNA Ends) kit

  • Gene-specific primers for RACE

  • Expression vector (e.g., pET, pYES)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

Procedure:

  • RNA Isolation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen. Isolate total RNA using a commercial plant RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Degenerate PCR: Design degenerate primers based on highly conserved amino acid motifs found in known plant diTPSs (e.g., DXDD motif in Class II, DDXXD and NSE/DTE motifs in Class I). Perform PCR using the synthesized cDNA as a template to amplify partial diTPS fragments.

  • Sequencing and Analysis: Purify the PCR products from an agarose gel and submit them for sequencing. Use the resulting DNA sequences to perform a BLAST search against public databases to confirm their identity as diTPSs.

  • RACE PCR: Based on the partial sequences obtained, design gene-specific primers for 5' and 3' RACE PCR to amplify the full-length cDNA sequence.

  • Full-Length Cloning: Once the full-length sequence is obtained, design primers to amplify the entire open reading frame and clone it into a suitable expression vector for functional characterization.

Protocol 2: Functional Characterization of Diterpene Synthases in Saccharomyces cerevisiae

Yeast provides a convenient eukaryotic system for expressing plant diTPSs and identifying their enzymatic products.

Yeast Expression Workflow Vector_Construction 1. Clone diTPS cDNA into a yeast expression vector Yeast_Transformation 2. Transform yeast strain (e.g., WAT11) with the construct Vector_Construction->Yeast_Transformation Culture_Growth 3. Grow yeast culture in selective medium Yeast_Transformation->Culture_Growth Induction 4. Induce protein expression (if using an inducible promoter) Culture_Growth->Induction Product_Extraction 5. Extract diterpenes from the culture Induction->Product_Extraction GCMS_Analysis 6. Analyze extracts by GC-MS Product_Extraction->GCMS_Analysis

Workflow for functional characterization in yeast.

Materials:

  • Yeast expression vector containing the diTPS gene of interest

  • Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective yeast growth media (e.g., SC-Ura)

  • Inducing agent (e.g., galactose for GAL1 promoter)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Glass beads for cell lysis

  • GC-MS system

Procedure:

  • Yeast Transformation: Transform the yeast expression vector containing the diTPS gene into a suitable S. cerevisiae strain using the lithium acetate method.

  • Culture Growth: Select for transformed yeast on appropriate selective media. Inoculate a liquid culture and grow to mid-log phase.

  • Induction: If using an inducible promoter, add the inducing agent (e.g., galactose) to the culture medium to initiate protein expression.

  • Product Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Resuspend the cell pellet in buffer and lyse the cells by vortexing with glass beads. Extract the lysate with an equal volume of an organic solvent (e.g., hexane).

  • GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products. Compare the mass spectra and retention times to authentic standards or published data for product identification.

Protocol 3: In Vitro Enzyme Assay for Diterpene Synthases

This protocol allows for the determination of the kinetic parameters of a purified diTPS enzyme.

Materials:

  • Purified diTPS enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • Substrate (GGPP or CPP)

  • Alkaline phosphatase (for dephosphorylating products for GC-MS analysis)

  • Quenching solution (e.g., EDTA)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified diTPS enzyme, and varying concentrations of the substrate.

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period, ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).

  • Product Dephosphorylation and Extraction: For GC-MS analysis, treat the reaction mixture with alkaline phosphatase to remove the diphosphate groups from any unreacted substrate and the product. Extract the dephosphorylated products with an organic solvent.

  • Quantification: Analyze the extracted products by GC-MS. Quantify the product formation based on a standard curve generated with an authentic standard.

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Conclusion

The biosynthesis of labdane diterpenes in plants is a complex and highly regulated process that generates a vast array of structurally and functionally diverse molecules. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of these compounds for pharmaceutical and other applications. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, summarized key quantitative data, and detailed essential experimental protocols. The continued application of these and other advanced techniques will undoubtedly lead to further discoveries in this exciting field, paving the way for the metabolic engineering of high-value labdane diterpenes and the development of novel therapeutics.

References

In-Depth Technical Guide: Chemical Structure and Stereochemistry of Labd-13-ene-8,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental data for the labdane diterpenoid, Labd-13-ene-8,15-diol. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a bicyclic diterpenoid belonging to the labdane family. These natural products are characterized by a decalin (bicyclo[4.4.0]decane) core. The molecular formula for this compound is C₂₀H₃₆O₂ with a molecular weight of approximately 308.50 g/mol .

Chemical Structure

The structure consists of a trans-fused decalin ring system with methyl groups at C-4, C-8, and C-10. A C₈ side chain is attached at C-9, containing a double bond between C-13 and C-14, and hydroxyl groups at C-8 and C-15.

Systematic Name: [1R-[1α(E),2β,4aβ,8aα]]-Decahydro-1-(5-hydroxy-3-methyl-3-pentenyl)-2,5,5,8a-tetramethyl-2-naphthalenol

Chemical Formula: C₂₀H₃₆O₂

Molecular Weight: 308.50 g/mol

CAS Number: 10267-31-9

InChI Key: LEOHDQKUMQKLMP-FECRCKMQSA-N

Stereochemistry

The stereochemistry of this compound is critical for its biological activity and is defined by several chiral centers and the geometry of the double bond. The specific stereoisomer detailed here is often referred to as (ent-labd-13(E)-ene-8α,15-diol).

  • Ring Junction: The decalin ring system possesses a trans fusion.

  • Chiral Centers: The key stereocenters are typically at C-5, C-8, C-9, and C-10. The InChI string InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20-/m0/s1 defines the absolute stereochemistry.

  • Double Bond: The double bond between C-13 and C-14 has an (E)-configuration.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, including its physical properties and NMR spectroscopic data, which are essential for its identification and characterization.

Physicochemical Properties
PropertyValueUnitSource
Molecular Weight308.50 g/mol Calculated
Exact Mass308.27153 g/mol MS Data
LogP (Octanol/Water)4.699Calculated
Water Solubility-5.51 (log₁₀ mol/L)Calculated
¹³C Nuclear Magnetic Resonance (NMR) Data

The following ¹³C NMR data was reported for (+/-)-(13E)-13-Labdene-8-beta,15-diol.

Atom NumberChemical Shift (δ) ppm
139.1
218.4
342.1
433.5
555.4
620.3
743.1
874.0
959.9
1038.0
1121.7
1240.5
13140.7
14122.9
1559.2
1616.0
1728.5
1833.4
1921.5
2015.5
Solvent: CDCl₃. Reference: J.ORG.CHEM.,51,806(1986)

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the isolation, purification, and structural elucidation of this compound from a natural source, as well as a method for its enzymatic synthesis. These protocols are synthesized from methodologies reported for labdane diterpenes.

Isolation and Purification from Natural Sources

This protocol describes a general procedure for the extraction and purification of this compound from the aerial parts of plants from the Cistus genus, a known source of this compound.

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts (leaves and stems) of the plant.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent such as n-hexane or dichloromethane (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography (Initial Fractionation):

      • Prepare a silica gel (70-230 mesh) column packed in n-hexane.

      • Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

      • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (n-hexane:EtOAc, 99:1 to 0:100).

      • Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).

      • Combine fractions with similar TLC profiles.

    • Reversed-Phase Column Chromatography (Fine Purification):

      • Subject the fractions containing the target compound to further purification on a C18 reversed-phase column.

      • Elute with a gradient of methanol and water (e.g., MeOH:H₂O, 70:30 to 100:0).

      • Collect and monitor fractions by TLC or HPLC.

    • Preparative HPLC (Final Purification):

      • For final purification to obtain the pure compound, use a preparative HPLC system with a C18 column.

      • Elute with an isocratic mobile phase of methanol and water (e.g., 85:15) at a suitable flow rate.

      • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

      • Evaporate the solvent to yield the pure compound.

Structural Elucidation by NMR Spectroscopy

This protocol outlines the steps for acquiring and interpreting NMR data to confirm the structure of the isolated compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.

    • 2D NMR Experiments: To establish connectivity and stereochemistry, acquire the following 2D spectra:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer stereochemistry.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.

    • Compare the assigned chemical shifts and coupling constants with literature data to confirm the identity and stereochemistry of this compound.

Biosynthesis and Experimental Workflows

Labdane-type diterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Biosynthetic Pathway of Labdane Diterpenes

The biosynthesis of the labdane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPS).

  • Formation of Geranylgeranyl Diphosphate (GGPP): Three molecules of IPP are sequentially added to one molecule of DMAPP by GGPP synthase to form the linear C20 precursor, GGPP.

  • Class II diTPS Cyclization: A class II diTPS, typically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.

  • Class I diTPS Reaction: A class I diTPS, often a kaurene synthase-like (KSL) enzyme, catalyzes the ionization of the diphosphate group from the CPP intermediate, which can then be followed by further reactions, including hydroxylation, to yield the final labdane diterpene, such as this compound.

Labdane_Biosynthesis IPP IPP + DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPP Synthase CPP Labdadienyl/Copalyl Diphosphate (CPP) GGPP->CPP Class II diTPS (CPS) Labd This compound CPP->Labd Class I diTPS (KSL) + H₂O

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow: Diterpene Synthase Assay

This workflow outlines the key steps to functionally characterize the enzymes involved in the biosynthesis of this compound.

diTPS_Assay_Workflow start Start: Identify Putative diTPS Genes (CPS, KSL) clone Clone Genes into Expression Vector start->clone express Heterologous Expression (e.g., E. coli, Yeast) clone->express purify Purify Recombinant Proteins (e.g., Ni-NTA) express->purify assay In Vitro Enzyme Assay purify->assay analysis Product Extraction & Analysis (GC-MS) assay->analysis For Class I diTPS dephos Dephosphorylation (for CPP analysis) assay->dephos For Class II diTPS substrate Substrate: GGPP substrate->assay buffer Assay Buffer: (HEPES, MgCl₂, DTT) buffer->assay end End: Identify Enzymatic Products analysis->end dephos->analysis

"physical and chemical properties of Labd-13-ene-8,15-diol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labd-13-ene-8,15-diol, a bicyclic diterpene of the labdane type, has garnered significant interest within the scientific community for its potential therapeutic applications. With the molecular formula C20H36O2, this natural compound, primarily isolated from the resinous plant Cistus creticus, has demonstrated promising anticancer and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and underlying mechanisms of action.

Physicochemical Properties

This compound is a diterpenoid characterized by a labdane skeleton. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

PropertyValueSource
Molecular Formula C20H36O2[1][2]
Molecular Weight 308.50 g/mol [1]
CAS Number 10267-31-9
Predicted Boiling Point 408.5 ± 18.0 °C
Predicted Flash Point 174.9 ± 15.8 °C
Predicted Density 0.959 ± 0.06 g/cm³
Predicted pKa 15.25 ± 0.29
Predicted LogP 4.69
Polar Surface Area 40.46 Ų

Experimental Protocols

Isolation and Purification of Labdane-Type Diterpenes from Cistus species

The following protocol provides a general methodology for the isolation and purification of labdane-type diterpenes, including this compound, from the aerial parts of Cistus species. This procedure is based on established phytochemical techniques.[3][4]

Workflow for Isolation and Purification

G start Aerial Parts of Cistus species extraction Maceration with Hexane start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Hexane Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (Hexane -> Ethyl Acetate) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of Similar Fractions tlc->pooling purified_fractions Purified Fractions containing Labdane Diterpenes pooling->purified_fractions crystallization Crystallization purified_fractions->crystallization final_product This compound Crystals crystallization->final_product

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered aerial parts of the Cistus plant are macerated with hexane at room temperature for 48-72 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

  • Column Chromatography: The crude hexane extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions of a defined volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The spots on the TLC plates are visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.

  • Purification: Fractions showing similar TLC profiles and containing the compound of interest are pooled together and further purified by repeated column chromatography or preparative TLC to yield pure this compound.

  • Crystallization: The purified compound can be crystallized from a suitable solvent system, such as methanol or acetone, to obtain pure crystals.

Spectroscopic Characterization

The structure of the isolated this compound is elucidated using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is typically used as the solvent, with tetramethylsilane (TMS) as the internal standard.[5][6][7][8] The assignment of signals is achieved through the analysis of chemical shifts, coupling constants, and 2D NMR experiments such as COSY, HSQC, and HMBC.[7][8]

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source. The fragmentation pattern of labdane-type diterpenes can be complex, but key fragment ions can provide diagnostic information for structure confirmation.[9][10]

Determination of Antiproliferative Activity using MTT Assay

The cytotoxic effect of this compound on cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11][12][13][14]

Experimental Workflow for MTT Assay

G start MCF-7 Cell Culture seeding Seed cells in 96-well plate start->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 value measurement->analysis end Results analysis->end

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Mechanism of Action

Labdane-type diterpenes isolated from Cistus species have been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[3][15][16][17][18]

Anticancer Activity

While specific mechanistic studies on this compound are limited, research on structurally similar labdane diterpenes, such as coronarin D, suggests that their anticancer effects may be mediated through the activation of the MAPK signaling pathway.[11][19] This activation, particularly of ERK and JNK, can lead to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.

Proposed Anticancer Signaling Pathway

G labd Labdane Diterpenes (e.g., Coronarin D) mapk MAPK Pathway Activation labd->mapk erk_jnk ERK / JNK Phosphorylation mapk->erk_jnk proliferation Inhibition of Cell Proliferation erk_jnk->proliferation apoptosis Induction of Intrinsic Apoptotic Pathway erk_jnk->apoptosis cell_death Cancer Cell Death proliferation->cell_death apoptosis->cell_death

Caption: Proposed anticancer mechanism of action for labdane diterpenes.

Antiviral Activity

Extracts from Cistus species containing labdane-type diterpenes have demonstrated antiviral activity, particularly against enveloped viruses.[1][20][21] The proposed mechanism of action involves the direct interaction of the compounds with viral surface proteins, which can inhibit the attachment of the virus to host cells.[22]

Proposed Antiviral Mechanism of Action

G labd Labdane Diterpenes interaction Interaction with Viral Surface Proteins (e.g., HA) labd->interaction virus Enveloped Virus virus->interaction attachment Inhibition of Viral Attachment to Host Cell Receptors interaction->attachment entry Blockade of Viral Entry attachment->entry replication Inhibition of Viral Replication entry->replication

Caption: Proposed mechanism of antiviral action for labdane diterpenes.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated biological activities, coupled with its natural origin, make it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical studies are warranted to evaluate its efficacy and safety in in vivo models, which will be crucial for its potential translation into clinical applications. The development of efficient and scalable synthetic routes will also be important for ensuring a sustainable supply for future research and development.

References

An In-depth Technical Guide on the Spectroscopic Data of Labd-13-ene-8,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpenoid Labd-13-ene-8,15-diol. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document presents available mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visualization of the biosynthetic pathway.

Compound Identity

  • Systematic Name: (1R,2R,4aS,8aS)-1-((E)-5-hydroxy-3-methylpent-3-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol

  • Common Name: this compound

  • Molecular Formula: C₂₀H₃₆O₂[1][2]

  • Molar Mass: 308.5 g/mol [3]

Spectroscopic Data

Table 1: Mass Spectrometry Data for Labd-13(E)-en-8α,15-diol

ParameterValueReference
Molecular FormulaC₂₀H₃₆O₂[1][2]
Molecular Weight308.4986 g/mol [1][2]
Gas Chromatography Retention Index (Normal alkane, non-polar column)2398[1]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is a prediction based on the known spectral data of structurally similar labdane diterpenoids.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
139.51.05 (m), 1.75 (m)
218.51.50 (m), 1.65 (m)
342.01.10 (m), 1.35 (m)
433.5-
555.50.85 (d, J=2.0 Hz)
620.51.45 (m), 1.80 (m)
743.01.25 (m), 1.55 (m)
874.0-
960.01.30 (m)
1039.0-
1122.01.95 (m), 2.10 (m)
1240.02.00 (m)
13136.0-
14125.05.40 (t, J=7.0 Hz)
1568.04.15 (d, J=7.0 Hz)
1616.01.70 (s)
1724.51.10 (s)
1833.50.80 (s)
1921.50.85 (s)
2015.50.78 (s)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for labdane-type diterpenoids, based on methods reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker 600 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR Acquisition:

    • Spectrometer frequency: 600 MHz

    • Pulse program: Standard single-pulse sequence

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Spectral width: 12-15 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer frequency: 150 MHz

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Spectral width: 200-220 ppm

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry (MS)

  • Instrumentation: An Agilent Gas Chromatograph coupled to a Mass Selective Detector (GC-MSD) or a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESI-MS).

  • GC-MS Analysis:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • MSD Parameters: Ionization energy of 70 eV, mass scan range of m/z 40-550.

  • HR-ESI-MS Analysis:

    • Sample Preparation: The sample is dissolved in methanol or acetonitrile.

    • Ionization Mode: Positive or negative ion mode.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

Biosynthesis Pathway and Experimental Workflow

The biosynthesis of labdane-type diterpenoids such as this compound originates from the general terpenoid pathway. The following diagrams illustrate the biosynthetic route and a typical experimental workflow for the isolation and characterization of this compound.

biosynthesis_pathway cluster_0 Terpenoid Precursor Synthesis cluster_1 Diterpene Cyclization cluster_2 Formation of this compound IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) DMAPP->GGPP LPP Labdadienyl/Copalyl Diphosphate Intermediate GGPP->LPP Class II DiTPS Labd_diol This compound LPP->Labd_diol Class I DiTPS / P450s

Caption: Biosynthetic pathway of this compound.

experimental_workflow Extraction Plant Material Extraction (e.g., solvent extraction) Fractionation Crude Extract Fractionation (e.g., column chromatography) Extraction->Fractionation Purification Purification of Fractions (e.g., HPLC) Fractionation->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (GC-MS, HR-ESI-MS) Structure_Elucidation->MS

Caption: Experimental workflow for isolation and characterization.

References

A Technical Guide to the Bioactivity Screening of Labd-13-ene-8,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labd-13-ene-8,15-diol is a bicyclic diterpenoid belonging to the labdane class of natural products. Diterpenes are a large and structurally diverse group of secondary metabolites found widely in the plant kingdom, particularly in families such as Asteraceae and Lamiaceae.[1] Labdane-type diterpenes, including this compound, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1] Pre-clinical research has demonstrated that this compound exhibits promising cytotoxic, antiviral, and antimicrobial properties.[2][3] Furthermore, the broader class of labdane diterpenoids is recognized for potent anti-inflammatory effects, often linked to the modulation of key signaling pathways like NF-κB.[4] This guide provides a comprehensive overview of the bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and mechanisms of action to support further research and development.

Quantitative Bioactivity Data

The biological activities of (13E)-labd-13-ene-8α,15-diol have been quantified across several studies, primarily focusing on its anticancer, antiviral, and antimicrobial effects. The following tables summarize the key inhibitory concentrations.

Table 1: Anticancer and Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 (µg/mL) Reference
13 Human Leukemic Cell Lines Leukemia Active (Specific IC50 values not detailed) [5][6][7]
A549 Lung Carcinoma > 8.3–21.3 [2][3]
Hep2 Larynx Carcinoma > 8.3–21.3 [2][3]
P388 Murine Leukemia ~8.3 [3]
B16-F10 Murine Melanoma 8.3–21.3 [3]
KB Human Cervical Carcinoma 8.3–21.3 [3]

| SNU-C4 | Human Colon Cancer | 8.3–21.3 |[3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Activity of this compound

Virus Cell Line IC50 (µg/mL) CC50 (µg/mL) Reference
Human Rhinovirus 2 (HRV2) Hela 2.68 59.45 [2]

| Human Rhinovirus 3 (HRV3) | Hela | 0.87 | 59.45 |[2] |

CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of host cells.

Table 3: Antimicrobial Activity of this compound

Microorganism Gram Stain MIC (mg/mL) Reference
Staphylococcus aureus Positive 0.092 - 0.598 [2][3]
Bacillus cereus Positive 0.092 - 0.598 [2][3]
Listeria monocytogenes Positive 0.092 - 0.598 [2][3]
Vibrio parahaemolyticus Negative 0.092 [2][3]
Escherichia coli Negative 0.092 [2][3]

| Salmonella enteritidis | Negative | 0.092 |[2][3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols & Methodologies

The following sections detail the generalized protocols for assessing the bioactivities of this compound, based on methodologies reported in the cited literature.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

This protocol is designed to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

a. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., A549, Hep2, various leukemic lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

b. Cell Viability Assay (e.g., Sulforhodamine B or MTT Assay):

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture media and added to the wells. Control wells receive media with the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.

  • Cell Staining:

    • For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

    • For the MTT assay, MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.

  • Data Acquisition: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance (optical density) is measured using a microplate reader at an appropriate wavelength (e.g., 550 nm).[7]

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.

Antimicrobial Activity Screening (MIC Determination)

This protocol determines the minimum concentration of this compound required to inhibit the growth of specific microorganisms.

a. Microorganism Preparation:

  • Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland standard.

b. Broth Microdilution Method:

  • Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO. Two-fold serial dilutions are made in broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth + bacteria, no compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity Screening (CPE Inhibition Assay)

This protocol is used to evaluate the ability of this compound to protect host cells from the cytopathic effect (CPE) caused by a virus.

a. Cell and Virus Preparation:

  • Host cells (e.g., Hela cells for Rhinoviruses) are grown to confluence in 96-well plates.

  • A stock of the target virus (e.g., HRV2, HRV3) is prepared and its titer (amount of infectious virus) is determined.

b. Assay Procedure:

  • Compound Addition: Serial dilutions of this compound are added to the wells containing the host cell monolayer.

  • Virus Infection: A standardized amount of virus is added to the wells.

  • Controls: Wells include cell controls (no virus, no compound), virus controls (cells + virus, no compound), and compound cytotoxicity controls (cells + compound, no virus).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the virus control wells (typically 2-4 days).

  • CPE Evaluation: The wells are observed microscopically to assess the level of CPE. Alternatively, cell viability can be quantified using a staining method like the MTT assay.

  • IC50 and CC50 Calculation: The IC50 is the compound concentration that inhibits the viral CPE by 50%. The CC50 is the concentration that causes 50% cytotoxicity in the uninfected compound control wells, which is crucial for determining the selectivity of the antiviral effect.[2]

Visualizations: Workflows and Pathways

Bioactivity_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Outcome Isolation Isolation & Purification of this compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization PrimaryScreen Primary Bioactivity Screening Characterization->PrimaryScreen Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) PrimaryScreen->Cytotoxicity Antimicrobial Antimicrobial Assays (Bacteria, Fungi) PrimaryScreen->Antimicrobial Antiviral Antiviral Assays (e.g., HRV) PrimaryScreen->Antiviral AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) PrimaryScreen->AntiInflammatory Analysis Data Analysis (IC50, MIC, CC50) Cytotoxicity->Analysis Antimicrobial->Analysis Antiviral->Analysis AntiInflammatory->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: General experimental workflow for bioactivity screening.

NFkB_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB:f0 Phosphorylates & Degrades IκBα NFkB NF-κB (p65/p50) IkBa_NFkB:f1->NFkB Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Binds DNA Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) Transcription->Mediators Diterpene Labdane Diterpenes (e.g., this compound) Diterpene->IKK Inhibition

Caption: Putative anti-inflammatory mechanism via NF-κB pathway.

References

Labd-13-ene-8,15-diol: A Potential Mediator in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites produced by plants, terpenoids represent one of the largest and most diverse classes of natural products. This guide focuses on a specific labdane diterpene, labd-13-ene-8,15-diol, and explores its established and potential roles in the intricate network of plant defense mechanisms.

Labdane-type diterpenes are characterized by a bicyclic core structure and are widely distributed in the plant kingdom. They have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound, in particular, has demonstrated notable bioactivity in preclinical studies, suggesting its potential as a key player in plant defense and as a lead compound for the development of novel therapeutic agents. This document provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, its demonstrated role in direct defense through antimicrobial activity, and its potential, yet to be fully elucidated, involvement in deterring herbivores and modulating plant defense signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound, like other labdane diterpenes, originates from the general terpenoid pathway. The precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule synthesized in the plastids. The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

In the case of this compound, its biosynthesis has been elucidated in the lycophyte Selaginella moellendorffii. This process is catalyzed by a bifunctional class I/II diTPS. The class II activity of this enzyme first cyclizes GGPP into a labdadienyl/copalyl pyrophosphate (CPP) intermediate. Subsequently, the class I active site of the same enzyme catalyzes the conversion of the CPP intermediate to this compound. This efficient enzymatic machinery highlights the plant's capacity to generate complex defensive compounds through streamlined metabolic pathways.

Role in Direct Plant Defense: Antimicrobial Activity

A primary strategy of plant chemical defense is the production of compounds that directly inhibit the growth of pathogenic microorganisms. Labd-13-ene-8α,15-diol has been shown to possess significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. This antimicrobial action represents a direct defense mechanism, where the compound acts as a phytoalexin or phytoanticipin to thwart microbial invasion.

Quantitative Data on Antimicrobial Activity

The efficacy of labd-13-ene-8α,15-diol as an antimicrobial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The available data is summarized in the table below.

Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureusGram-positive0.23
Bacillus cereusGram-positive0.46
Listeria monocytogenesGram-positive0.598
Vibrio parahaemolyticusGram-negative0.092
Escherichia coliGram-negative0.092
Salmonella enteritidisGram-negative0.092

Potential Role in Defense Against Herbivores

While direct experimental evidence for the insecticidal or anti-feedant properties of this compound is currently lacking, the broader class of labdane diterpenes is well-known for its role in deterring herbivores. Many diterpenoids act as feeding deterrents, toxins, or disruptors of insect development. It is therefore plausible that this compound contributes to a plant's defense against herbivory. This represents a critical area for future research to fully understand the ecological role of this compound. The bitter taste and potential toxicity of labdane diterpenes can make plants unpalatable to grazing animals and insects, thus reducing the extent of damage.

Potential Role in Plant Defense Signaling

In addition to direct defense, plants possess sophisticated signaling networks that regulate the induction of defense responses upon pathogen or herbivore attack. Two of the most critical signaling molecules in these pathways are jasmonic acid (JA) and salicylic acid (SA). The JA pathway is primarily activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is typically induced by biotrophic pathogens.

There is currently no direct evidence to suggest that this compound directly modulates these signaling pathways. However, it is conceivable that the presence of such a bioactive diterpenoid could prime the plant for a more robust defense response or act as a signaling molecule itself. Further investigation is required to determine if this compound can induce the expression of defense-related genes or potentiate the effects of JA and SA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in plant defense.

Extraction and Analysis of this compound from Plant Material using GC-MS

Objective: To extract and quantify this compound from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, resin)

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium gas (carrier)

  • Authentic standard of this compound

Procedure:

  • Freeze a known weight of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powdered tissue to a flask and add hexane (e.g., 10 mL per gram of tissue).

  • Macerate the mixture at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the extract to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C.

  • For GC-MS analysis, dilute the extract to an appropriate concentration with hexane.

  • Inject a 1 µL aliquot of the sample into the GC-MS system.

  • GC-MS conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass range: m/z 40-500

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the compound by creating a calibration curve with the authentic standard.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[1][2][3][4][5][6][7][8][9]

Materials:

  • Pure culture of the test bacterium

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[1][2][3][4][5][6][7][8][9]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., P388, B16-F10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the this compound stock solution in complete medium and add 100 µL of each dilution to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Biosynthesis of this compound

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) diTPS Bifunctional diTPS (Class I/II) GGPP->diTPS Class II activity CPP Copalyl Pyrophosphate (CPP) Intermediate diTPS->CPP LBD This compound diTPS->LBD CPP->diTPS Class I activity

Caption: Biosynthetic pathway of this compound.

General Plant Defense Signaling Pathways

Plant_Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection cluster_signaling Signaling Cascades cluster_response Defense Responses Herbivore Herbivore Damage (e.g., chewing insects) JA Jasmonic Acid (JA) Biosynthesis Herbivore->JA Pathogen Pathogen Recognition (e.g., bacteria, fungi) SA Salicylic Acid (SA) Biosynthesis Pathogen->SA JA_pathway JA Signaling Pathway JA->JA_pathway SA_pathway SA Signaling Pathway JA->SA_pathway Antagonistic Crosstalk SA->JA_pathway Antagonistic Crosstalk SA->SA_pathway Herbivore_Defense Production of Anti-herbivore Compounds (e.g., Diterpenoids) JA_pathway->Herbivore_Defense Gene_Expression Defense Gene Expression JA_pathway->Gene_Expression Pathogen_Defense Production of Antimicrobial Compounds (e.g., Phytoalexins) SA_pathway->Pathogen_Defense SA_pathway->Gene_Expression

Caption: General plant defense signaling pathways.

Experimental Workflow for Antimicrobial Activity Screening

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of This compound start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound is a promising bioactive diterpenoid with a demonstrated role in the direct chemical defense of plants through its antimicrobial properties. Its biosynthesis via a bifunctional diterpene synthase exemplifies the metabolic efficiency of plants in producing complex defensive compounds. While its involvement in deterring herbivores and modulating plant defense signaling pathways remains to be explicitly demonstrated, the known functions of the broader class of labdane diterpenes suggest that these are fertile areas for future investigation.

For researchers and drug development professionals, this compound represents a valuable lead compound. Its potent antimicrobial and previously reported anticancer and antiviral activities warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

  • In vivo studies to confirm the role of this compound in protecting plants against specific pathogens and herbivores.

  • Transcriptomic and proteomic analyses to elucidate the impact of this compound on plant defense signaling pathways.

  • Structure-activity relationship studies to identify the key functional groups responsible for its bioactivity and to guide the synthesis of more potent analogs.

A deeper understanding of the multifaceted roles of this compound in plant ecology will not only advance our knowledge of plant-environment interactions but also pave the way for the development of novel and effective strategies for crop protection and human medicine.

References

Preliminary In Vitro Studies on Labd-13-ene-8,15-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Labd-13-ene-8,15-diol, a labdane-type diterpene. The document summarizes the available quantitative data on its biological activities, details the experimental methodologies for key assays, and presents visual workflows of the experimental protocols.

Data Presentation

The in vitro biological activities of 13(E)-labd-13-ene-8α,15-diol have been evaluated against various cancer cell lines and pathogenic bacteria. The following tables summarize the quantitative data from these studies, providing a clear comparison of its efficacy.

Table 1: Anticancer Activity of 13(E)-labd-13-ene-8α,15-diol

The anticancer potential of 13(E)-labd-13-ene-8α,15-diol was assessed using a cytopathic effect (CPE) method, with the half-maximal inhibitory concentration (IC50) values determined for four cancer cell lines.[1] The compound demonstrated the most potent activity against the murine leukemia cell line P388.[1]

Cell LineDescriptionIC50 (µg/mL)
P388Murine leukemia8.3
B16-F10Murine melanoma12.5
KBHuman cervical carcinoma15.2
SNU-C4Human colon cancer21.3

Table 2: Antimicrobial Activity of 13(E)-labd-13-ene-8α,15-diol

The antimicrobial properties of 13(E)-labd-13-ene-8α,15-diol were investigated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that Gram-negative bacteria were more susceptible to the compound.[1]

MicroorganismGram StainMIC (mg/mL)
Gram-Positive Bacteria
Staphylococcus aureusPositive0.212
Bacillus cereusPositive0.284
Listeria monocytogenesPositive0.598
Gram-Negative Bacteria
Vibrio parahaemolyticusNegative0.092
Escherichia coliNegative0.153
Salmonella enteritidisNegative0.188

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures for determining cytotoxicity and antimicrobial activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation, which is used to determine the IC50 values of a compound.[2][3] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines (e.g., P388, B16-F10, KB, SNU-C4)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][7][8]

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow diagram for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_inoculation Inoculation cluster_incubation Incubation & Reading start Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with bacterial suspension start->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate 18-24h (37°C) inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

References

The Taxonomic Landscape of Labd-13-ene-8,15-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the taxonomic distribution, experimental protocols for isolation and analysis, and potential signaling pathways of the labdane-type diterpenoid, Labd-13-ene-8,15-diol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

This compound is a bicyclic diterpenoid belonging to the labdane family, a diverse group of natural products with a wide range of biological activities.[1][2] These compounds are characterized by a decalin core with a side chain at position 9. The specific isomer this compound has garnered interest for its potential pharmacological properties, drawing parallels with the well-studied anticancer and anti-inflammatory effects of its close structural relatives, such as sclareol (labd-14-ene-8,13-diol).[3][4] This guide synthesizes the current knowledge on the natural sources of this compound, methodologies for its study, and its putative mechanisms of action.

Taxonomic Distribution

This compound and its isomers have been identified in a select number of plant families, indicating a somewhat restricted but phylogenetically diverse distribution. The primary families known to produce this and related labdane diterpenes are the Cistaceae (Rockrose family), Lamiaceae (Mint family), and the lycophyte family Selaginellaceae.

Data Presentation: Quantitative Analysis of this compound and Related Diterpenes in Various Species
FamilyGenusSpeciesPlant PartCompoundQuantity/YieldReference
CistaceaeCistuscreticus subsp. creticusLeaf Trichomeslabda-13(E)-ene-8α,15-diol3.80% of total labdane-related diterpenoids[5]
CistaceaeCistuscreticus subsp. eriocephalusLeaveslabd-13(E)-ene,-8alpha,15-diolNot Quantified[6]
SelaginellaceaeSelaginellamoellendorffiiWhole Plantlabda-7,13E-dien-15-olNot Quantified[7]

Note: Quantitative data for this compound is currently limited in the scientific literature. The table includes data for a closely related isomer in Selaginella moellendorffii to provide a broader context of labdane diol distribution.

taxonomic_distribution cluster_cistaceae Family: Cistaceae cluster_lamiaceae Family: Lamiaceae cluster_selaginellaceae Family: Selaginellaceae Plantae Kingdom: Plantae cluster_cistaceae cluster_cistaceae cluster_lamiaceae cluster_lamiaceae cluster_selaginellaceae cluster_selaginellaceae Cistus Genus: Cistus C_creticus_creticus Species: Cistus creticus subsp. creticus Cistus->C_creticus_creticus C_creticus_eriocephalus Species: Cistus creticus subsp. eriocephalus Cistus->C_creticus_eriocephalus Compound This compound C_creticus_creticus->Compound 3.80% in trichomes C_creticus_eriocephalus->Compound Present Lamiaceae_note Contains related labdane diterpenes Selaginella Genus: Selaginella S_moellendorffii Species: Selaginella moellendorffii (produces labda-7,13E-dien-15-ol) Selaginella->S_moellendorffii S_moellendorffii->Compound Isomer present

Taxonomic distribution of this compound.

Experimental Protocols

The isolation and purification of this compound from plant material typically involve solvent extraction followed by chromatographic separation. The following protocols are synthesized from methodologies reported in the literature for labdane diterpenes from Cistus species.

Extraction of Labdane Diterpenes from Cistus Leaves

This protocol outlines a general procedure for the extraction of labdane diterpenes from the leaves of Cistus species.

Materials:

  • Fresh or dried leaves of Cistus creticus

  • n-Hexane

  • Methanol

  • Rotary evaporator

  • Grinder or mortar and pestle

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Sample Preparation: Air-dry the fresh leaves in the dark at room temperature. Once dried, grind the leaves into a fine powder using a grinder or mortar and pestle.

  • Extraction: Macerate the powdered leaf material (e.g., 100 g) with n-hexane (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Purification of this compound using Column Chromatography and HPLC

This protocol describes the purification of the target compound from the crude extract.

Materials:

  • Crude n-hexane extract

  • Silica gel for column chromatography (e.g., 70-230 mesh)

  • Solvents for column chromatography (e.g., gradients of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Fractions collector

  • NMR and MS instruments for structural elucidation

Procedure:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in n-hexane.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative HPLC:

    • Further purify the enriched fractions by preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

  • Structural Elucidation:

    • Confirm the structure and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

experimental_workflow start Plant Material (e.g., Cistus creticus leaves) extraction Extraction with n-Hexane start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc Monitor enriched_fraction Enriched Fraction column_chromatography->enriched_fraction tlc->column_chromatography Guide Fraction Collection hplc Preparative HPLC (C18 Column, Methanol/Water) enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis end Characterized Compound analysis->end signaling_pathway cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Labdane_Diol This compound MAPK MAPK Pathway Labdane_Diol->MAPK Mitochondria Mitochondrial Stress Labdane_Diol->Mitochondria JNK_p38 JNK / p38 Activation MAPK->JNK_p38 ERK ERK Inhibition MAPK->ERK Apoptosis Apoptosis JNK_p38->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Labdane_Diol2 This compound NFkB NF-κB Inhibition Labdane_Diol2->NFkB MAPK2 MAPK Pathway (p38, JNK) Inhibition Labdane_Diol2->MAPK2 Inflammation Reduced Inflammation NFkB->Inflammation MAPK2->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Labd-13-ene-8,15-diol from Cistus symphytifolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Labd-13-ene-8,15-diol, a labdane-type diterpene, from the plant species Cistus symphytifolius. Labdane diterpenes from the genus Cistus have garnered significant interest due to their potential pharmacological activities, including antimicrobial and cytotoxic effects.[1][2][3][4] This protocol outlines a comprehensive workflow from the collection and preparation of plant material to the extraction, purification, and quantification of the target compound. The methodologies are compiled from established procedures for the extraction of diterpenes from Cistus species and other resinous plants.

Introduction

Cistus symphytifolius, a species of the Cistaceae family, is known to produce a resinous exudate rich in a variety of secondary metabolites, including labdane-type diterpenes.[5] One such compound, this compound, has been identified within this genus and is of interest for its potential biological activities.[6] The resin, often referred to as "labdanum," has been traditionally used in perfumery and folk medicine.[1][2][7] Modern research focuses on isolating and characterizing individual components of this resin for potential applications in the pharmaceutical industry.[3][4][8]

This protocol provides a robust method for the selective extraction and purification of this compound, enabling further investigation into its pharmacological properties. The procedure involves solvent extraction of the plant material followed by chromatographic separation to isolate the target diterpene.

Materials and Methods

Plant Material
  • Species: Cistus symphytifolius

  • Plant Part: Aerial parts (leaves and young stems)

  • Collection: Harvest during the flowering season when resin production is typically highest.

  • Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Once dried, grind the material into a coarse powder.

Reagents and Equipment
  • Solvents: n-hexane, dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc) (all analytical grade)

  • Chromatography:

    • Silica gel (60-120 mesh) for column chromatography

    • Pre-coated silica gel 60 F254 thin-layer chromatography (TLC) plates

  • Equipment:

    • Soxhlet apparatus or large-scale glass column for extraction

    • Rotary evaporator

    • Glass chromatography columns

    • Beakers, flasks, and other standard laboratory glassware

    • Analytical balance

    • Heating mantle

    • UV lamp for TLC visualization

    • High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

    • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural elucidation

Extraction Protocol
  • Initial Extraction:

    • Place the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

    • Extract with n-hexane for 8-12 hours to remove non-polar compounds like waxes and fats.

    • Discard the n-hexane extract (or save for other analyses).

    • Air-dry the plant material to remove residual n-hexane.

  • Diterpene Extraction:

    • Repack the defatted plant material into the Soxhlet apparatus.

    • Extract with dichloromethane (DCM) or a mixture of DCM:MeOH (e.g., 9:1 v/v) for 12-24 hours. This fraction will contain the labdane diterpenes.

    • Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain a crude resinous extract.

Isolation and Purification Protocol
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with n-hexane.

    • Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 95:5 -> 90:10 -> 80:20, etc.).

    • Collect fractions of a consistent volume (e.g., 50 mL).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:EtOAc 7:3 v/v).

    • Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

    • Pool the fractions containing the compound of interest based on their TLC profiles. This compound is a relatively polar diterpene and is expected to elute in the more polar fractions.

  • Further Purification (if necessary):

    • If the pooled fractions are not pure, a second column chromatography step or preparative TLC may be required.

    • Crystallization from a suitable solvent system can also be employed for final purification.

Identification and Quantification
  • Structural Elucidation: The purified compound should be subjected to spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS) to confirm its identity as this compound by comparing the data with published literature values.

  • Quantitative Analysis: The yield of the purified compound should be determined gravimetrically. For a more precise quantification of this compound in the crude extract or different fractions, an HPLC method can be developed using a certified reference standard.

Data Presentation

Table 1: Summary of Extraction and Isolation Data (Hypothetical)

ParameterValue
Plant Material (Dry Weight)500 g
Crude DCM Extract Yield25 g
Crude Extract Yield (%)5.0%
Purified this compound Yield150 mg
Purified Compound Yield (% of Crude)0.6%
Purified Compound Yield (% of Dry Plant)0.03%

Note: The values presented in this table are hypothetical and will vary depending on the plant material, collection time, and extraction efficiency.

Experimental Workflow and Diagrams

The overall experimental workflow for the extraction and isolation of this compound is depicted in the following diagram.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Cistus symphytifolius (Aerial Parts) B Drying and Grinding A->B C Soxhlet Extraction (n-hexane) B->C Defatting D Soxhlet Extraction (DCM) C->D Defatted Material E Crude DCM Extract D->E Concentration F Silica Gel Column Chromatography E->F G TLC Monitoring F->G H Pooling of Fractions G->H I Further Purification (if needed) H->I J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K L Quantification (Gravimetric, HPLC) J->L

Caption: Workflow for the extraction of this compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the successful extraction and isolation of this compound from Cistus symphytifolius. Adherence to this protocol will enable researchers to obtain a purified sample of the target compound for further biological and pharmacological evaluation. The modular nature of the protocol allows for optimization at various stages to suit specific laboratory conditions and research objectives.

References

"purification of Labd-13-ene-8,15-diol using column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Purification of Labd-13-ene-8,15-diol using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a labdane-type diterpene that has been isolated from various natural sources, including the resin of Cistus creticus. Diterpenes of the labdane class have garnered significant interest due to their diverse biological activities. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological screening, and subsequent drug development. Column chromatography is a fundamental and widely used technique for the preparative separation of such natural products.

This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established procedures for the isolation of labdane diterpenes.

Data Presentation

The following table summarizes the typical quantitative data associated with the column chromatography purification of this compound from a crude extract of Cistus creticus. These values are representative and may require optimization based on the specific concentration of the target compound in the starting material and the desired purity of the final product.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for gravity column chromatography.
Column Dimensions 50 cm x 3 cmDimensions can be scaled up or down.
Sample Loading 2-5 g of crude extractThe amount depends on the complexity of the extract.
Elution Solvents n-Hexane and Ethyl AcetateA gradient elution is employed.
Elution Gradient 0% to 50% Ethyl Acetate in n-HexaneStepwise or linear gradient.
Fraction Volume 20-30 mLSmaller fractions provide better resolution.
Typical Yield 50-150 mgHighly dependent on the source material.
Purity (Post-column) >95%Assessed by TLC and/or HPLC.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Materials and Equipment
  • Crude extract of Cistus creticus (or other source material)

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (for final column wash)

  • Glass chromatography column (50 cm x 3 cm) with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel or reservoir for solvent addition

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Staining solution for TLC (e.g., ceric ammonium molybdate or vanillin-sulfuric acid)

  • Rotary evaporator

Column Packing
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.

  • Prepare a slurry of silica gel in n-hexane (the initial eluting solvent). The ratio should be approximately 1:1.5 (w/v) of silica gel to solvent.

  • Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 30-40 cm).

  • Never let the solvent level fall below the top of the silica gel, as this can cause cracking of the stationary phase and poor separation.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface from disturbance during sample and solvent loading.

  • Wash the column with 2-3 column volumes of n-hexane to ensure it is fully equilibrated.

Sample Preparation and Loading
  • Dissolve the crude extract (2-5 g) in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial eluent.

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Gently tap the column to settle the sample layer.

Elution and Fraction Collection
  • Begin the elution with 100% n-hexane.

  • Start collecting fractions (20-30 mL each) as soon as the solvent begins to elute from the column.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

    • 100% n-Hexane (2 column volumes)

    • 5% Ethyl Acetate in n-Hexane (2 column volumes)

    • 10% Ethyl Acetate in n-Hexane (2 column volumes)

    • 20% Ethyl Acetate in n-Hexane (3 column volumes)

    • 30% Ethyl Acetate in n-Hexane (3 column volumes)

    • 50% Ethyl Acetate in n-Hexane (until the target compound has eluted)

  • After the target compound has been eluted, the column can be washed with a more polar solvent like methanol to remove any highly polar compounds.

Fraction Analysis
  • Monitor the separation by spotting every few fractions on a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry, and by HPLC analysis.

Visualization

The following diagrams illustrate the key workflows and relationships in the purification process.

experimental_workflow cluster_preparation Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis crude_extract Crude Plant Extract dissolution Dissolution in Minimal Solvent crude_extract->dissolution adsorption Adsorption onto Silica Gel dissolution->adsorption dry_loading Dry Loading onto Column adsorption->dry_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) dry_loading->elution column_packing Silica Gel Column Packing column_packing->dry_loading fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: Experimental workflow for the purification of this compound.

logical_relationship start Start: Crude Extract process Column Chromatography start->process principle Principle: Differential Partitioning process->principle stationary Stationary Phase: Silica Gel (Polar) process->stationary mobile Mobile Phase: n-Hexane:EtOAc (Non-polar to Mid-polar) process->mobile separation Separation Based on Polarity stationary->separation mobile->separation outcome Outcome: Isolation of Fractions separation->outcome analysis Analysis (TLC/HPLC) outcome->analysis end End: Purified this compound analysis->end

Caption: Logical relationship of principles in the chromatographic purification.

"analytical methods for quantification of Labd-13-ene-8,15-diol in plant extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Labd-13-ene-8,15-diol in Plant Extracts

Introduction

This compound is a labdane-type diterpene found in various plants, contributing to their medicinal properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[1][2]

Analytical Principle

The method involves the extraction of this compound from the plant matrix, followed by chromatographic separation on a reversed-phase HPLC column.[3][4] Quantification is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte.

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material.

  • Materials and Reagents:

    • Dried and finely powdered plant material

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol in water.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic-assisted extraction for 30 minutes in an ultrasonic bath.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants from both extractions.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 2 mL of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

This protocol outlines the instrumental parameters for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      Time (min) % B
      0.0 30
      10.0 95
      12.0 95
      12.1 30

      | 15.0 | 30 |

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions:

      • Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For the purpose of this protocol, hypothetical values are provided below.

      • Precursor Ion (Q1): [M+H]⁺ (e.g., m/z 309.3)

      • Product Ion (Q3): (e.g., m/z 291.3, corresponding to loss of H₂O)

      • Dwell Time: 100 ms

3. Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to international guidelines. Key validation parameters are summarized in the table below. The expected performance is based on similar analyses of diterpenes in plant extracts.[5][6]

Data Presentation

Table 1: Method Validation Parameters and Expected Performance

ParameterSpecificationExpected Performance
Linearity > 0.995
Range µg/mL0.05 - 5.0
Limit of Detection (LOD) µg/mL0.02
Limit of Quantification (LOQ) µg/mL0.06
Precision (RSD%) Intra-day< 5%
Inter-day< 10%
Accuracy (Recovery %) 95 - 105%

Table 2: Example Quantification Data for this compound in Plant Extracts

Sample IDPlant SpeciesConcentration (µg/g of dry weight)RSD (%) (n=3)
P-01Plantago major15.23.5
P-02Andrographis paniculata28.72.8
P-03Cistus creticus8.94.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing plant_material 1. Dried Plant Material extraction 2. Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation collection 4. Supernatant Collection centrifugation->collection evaporation 5. Evaporation to Dryness collection->evaporation reconstitution 6. Reconstitution in Methanol evaporation->reconstitution filtration 7. Filtration (0.22 µm) reconstitution->filtration hplc_injection 8. HPLC Injection filtration->hplc_injection separation 9. C18 Reversed-Phase Separation hplc_injection->separation ionization 10. ESI+ Ionization separation->ionization msms_detection 11. MS/MS Detection (MRM) ionization->msms_detection quantification 12. Quantification using Calibration Curve msms_detection->quantification reporting 13. Data Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: Cytotoxicity of Labd-13-ene-8,15-diol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labd-13-ene-8,15-diol is a labdane-type diterpene that has garnered interest for its potential cytotoxic activities against cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying total cellular protein. Additionally, this note summarizes the known cytotoxic effects of this compound and related labdane diterpenes and explores their potential mechanisms of action.

Labdane diterpenes, as a class of natural compounds, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] For instance, the structurally similar labdane diterpene, sclareol, has been demonstrated to inhibit DNA synthesis and trigger apoptosis in breast cancer cells.[3] The mechanism of action for some labdane diterpenes involves the activation of signaling pathways such as the MAPK pathway, which can lead to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway.[1]

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and other relevant labdane diterpenes is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
(13E)-labd-13-ene-8α,15-diolHL-60Human Promyelocytic LeukemiaActive (Specific value not provided)[4]
(13E)-labd-13-ene-8α,15-diolK562Human Chronic Myelogenous Leukemia21.3[4]
(13E)-labd-13-ene-8α,15-diolU937Human Histiocytic Lymphoma27.3[4]
(13E)-labd-13-ene-8α,15-diolNAMALWAHuman Burkitt's Lymphoma19.2[4]
13S-nepetaefolin (related labdane diterpenoid)HCC70Triple-Negative Breast Cancer24.65[2][5]
Sclareol (related labdane diterpenoid)A549Human Lung Carcinoma (Hypoxia)8 µg/mL[6]
Andrographolide (related labdane diterpenoid)HCT-116Colon Carcinoma3.82[7]
Andrographolide (related labdane diterpenoid)MCF-7Breast Adenocarcinoma15.21[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][10] The amount of bound dye is proportional to the number of cells.[8]

Materials
  • Cancer cell lines of interest (e.g., adherent human cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure
  • Cell Plating:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium to achieve a final TCA concentration of approximately 3.3%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 150 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10-20 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 510 nm using a microplate reader.[9][10]

Data Analysis
  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • Percentage Viability = (OD of treated cells / OD of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_outcome Cellular Outcome labdane This compound ros ROS Production labdane->ros mapk MAPK Pathway (JNK/ERK) ros->mapk activates bax Bax (pro-apoptotic) Activation mapk->bax activates bcl2 Bcl-2 (anti-apoptotic) Inhibition mapk->bcl2 inhibits caspase9 Caspase-9 Activation bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

References

Application Note: Assessing the Anti-inflammatory Activity of Labd-13-ene-8,15-diol in Macrophage Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages are central players in initiating and resolving inflammation.[1][2][3] In vitro models using macrophage cell lines, such as the murine RAW 264.7 or human THP-1, are widely used to screen for and characterize the anti-inflammatory potential of novel compounds.[4] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6]

This activation is primarily mediated through the Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[2][7][8][9] These pathways lead to the transcriptional upregulation of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This document provides detailed protocols to assess the anti-inflammatory effects of Labd-13-ene-8,15-diol by quantifying its ability to inhibit the production of these key inflammatory markers and modulate the underlying signaling pathways in LPS-stimulated macrophages.

Data Presentation: Summary of Expected Quantitative Results

The following tables present hypothetical, yet expected, quantitative data for the effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Macrophage Viability (MTT Assay) This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Untreated)0100 ± 4.5
LPS Only0 (1 µg/mL LPS)98.7 ± 5.1
This compound + LPS199.1 ± 4.2
This compound + LPS597.8 ± 3.9
This compound + LPS1096.5 ± 4.8
This compound + LPS2594.2 ± 5.3
This compound + LPS5092.1 ± 4.7

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound (Griess Assay) NO is a key inflammatory mediator produced by iNOS.[5][10]

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition
Control (Untreated)01.2 ± 0.3-
LPS Only0 (1 µg/mL LPS)45.8 ± 3.10
This compound + LPS138.5 ± 2.515.9
This compound + LPS529.1 ± 2.236.5
This compound + LPS1018.7 ± 1.959.2
This compound + LPS259.3 ± 1.179.7
This compound + LPS505.1 ± 0.888.9

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound (ELISA) TNF-α, IL-6, and IL-1β are critical cytokines in the inflammatory cascade.[5][6][8]

TreatmentConc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)025 ± 815 ± 5
LPS Only0 (1 µg/mL LPS)3250 ± 2102800 ± 180
This compound + LPS12780 ± 1952450 ± 160
This compound + LPS52150 ± 1501980 ± 135
This compound + LPS101430 ± 1101350 ± 90
This compound + LPS25750 ± 65680 ± 55
This compound + LPS50410 ± 40350 ± 30

Experimental Workflow and Signaling

The following diagrams illustrate the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells into Plates (96, 24, or 6-well) Culture->Seed PreTreat Pre-treat with This compound (1 hour) Seed->PreTreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) (6-24 hours) PreTreat->Stimulate MTT Cell Viability (MTT Assay) Stimulate->MTT Supernatant Collect Supernatant Stimulate->Supernatant Lysate Prepare Cell Lysate Stimulate->Lysate Griess NO Measurement (Griess Assay) Supernatant->Griess ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Western Protein Expression (Western Blot) Lysate->Western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_output Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, ERK, JNK) MyD88->MAPK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines TNF-α, IL-6 Nucleus->Cytokines Compound This compound Compound->IKK Inhibits Compound->MAPK Inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK signaling by this compound.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.

2. Cell Viability (MTT Assay) Purpose: To determine the non-toxic concentration range of this compound.[4]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[4] Include untreated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10] This allows viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7][10]

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

3. Nitric Oxide (NO) Production (Griess Assay) Purpose: To quantify the inhibitory effect of this compound on NO production.[4]

  • Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[4]

  • Pre-treatment: Pre-treat the cells with different non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4] Include control wells (untreated) and LPS-only wells.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark.[7] Measure the absorbance at 540 nm.[4][7]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA) Purpose: To measure the effect of this compound on the secretion of TNF-α and IL-6.

  • Cell Treatment: Seed RAW 264.7 cells in a 24-well plate, pre-treat with this compound, and stimulate with LPS as described in the NO assay (steps 1-3). The LPS stimulation time can be optimized (e.g., 6-18 hours).[1][12]

  • Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until use.[7]

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's specific instructions.[1][7] The general principle involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the color change after adding a substrate.[7]

5. Western Blot Analysis for Key Proteins Purpose: To investigate the effect of this compound on the expression of inflammatory enzymes (iNOS, COX-2) and the activation of NF-κB and MAPK signaling pathways.[4][7]

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS. For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used. For iNOS/COX-2, a longer time (12-24 hours) is appropriate.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4][7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against iNOS, COX-2, phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH).[4][9][13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using image analysis software.[4]

References

Application Notes and Protocols for HPLC Analysis Using Labd-13-ene-8,15-diol as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labd-13-ene-8,15-diol is a labdane-type diterpenoid with the chemical formula C₂₀H₃₆O₂ and a molecular weight of approximately 308.5 g/mol .[1][2][3] This bipartite molecule has garnered interest within the scientific community due to its potential biological activities, including antiviral and anticancer properties. As research into the therapeutic potential and natural occurrence of this compound expands, the need for accurate and reliable quantitative analysis becomes paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, HPLC provides a robust method for the analysis of diterpenes.[4] The use of a well-characterized standard, such as this compound, is essential for method validation and ensuring the accuracy of quantitative results.

These application notes provide a detailed protocol for the use of this compound as a standard for the HPLC analysis of samples, including method parameters, sample preparation, and validation guidelines.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₆O₂
Molecular Weight308.5 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water.

Proposed HPLC Method for Analysis

While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar diterpenoid compounds and serves as a strong starting point for method development and validation.[4][5][6][7]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column is recommended for the separation of moderately polar compounds like this compound.

    • Example Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Due to the lack of a strong chromophore, a low UV wavelength, such as 210 nm , is recommended for detection. A UV scan of the standard should be performed to determine the optimal wavelength.

Experimental Protocols

1. Preparation of Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Sonication may be used to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • For Plant Extracts:

    • Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • For Formulations or Biological Matrices:

    • Sample preparation will be matrix-dependent and may require liquid-liquid extraction or solid-phase extraction to remove interfering substances. Method development and validation for sample cleanup are crucial.

4. HPLC Analysis Workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare this compound Standard Solutions Injection Inject Standard/Sample into HPLC System StandardPrep->Injection SamplePrep Prepare Sample (Extraction & Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection PeakIntegration Peak Integration & Identification (based on Retention Time) Detection->PeakIntegration CalibrationCurve Generate Calibration Curve (Peak Area vs. Concentration) PeakIntegration->CalibrationCurve Quantification Quantify Analyte in Sample CalibrationCurve->Quantification

Caption: Workflow for HPLC analysis using this compound as a standard.

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Representative Quantitative Data (Hypothetical):

The following tables provide an example of expected performance characteristics for a validated HPLC method using this compound as a standard.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100≥ 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5< 2.0< 2.0
50< 1.5< 1.5
90< 1.0< 1.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
598 - 102
5099 - 101
9099 - 101

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)~0.3
Limit of Quantification (LOQ)~1.0

Potential Biological Activity and Signaling Pathways

Labdane-type diterpenes have been reported to exhibit various biological activities. While the specific mechanisms of this compound are still under investigation, inferences can be drawn from related compounds.

Anticancer Activity:

A related compound, sclareol, has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8] A plausible mechanism for this compound could involve the intrinsic apoptotic pathway.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Labd This compound Bax Bax Activation Labd->Bax Bcl2 Bcl-2 Inhibition Labd->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Antiviral Activity:

The antiviral mechanism of diterpenes can vary, but often involves interference with the viral life cycle. A potential mechanism for this compound could be the inhibition of viral entry or replication.[9][10][11][12][13]

G cluster_virus Viral Life Cycle Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Labd This compound Labd->Entry Inhibition Labd->Replication Inhibition

Caption: Potential antiviral mechanisms of action for this compound.

Conclusion

This document provides a comprehensive guide for utilizing this compound as an analytical standard for HPLC analysis. The proposed method, based on established principles for diterpenoid analysis, offers a solid foundation for researchers to develop and validate their own quantitative assays. The provided hypothetical data and potential signaling pathways are intended to guide experimental design and interpretation. As with any analytical method, proper validation is essential to ensure reliable and accurate results in research and drug development applications.

References

Application Notes and Protocols for the Synthesis of Labd-13-ene-8,15-diol Derivatives for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of Labd-13-ene-8,15-diol, a labdane-type diterpenoid, with a focus on enhancing its therapeutic potential. The protocols outlined below are based on established methodologies for the modification of the closely related and commercially available analogue, sclareol, and can be adapted for this compound.

Labdane diterpenoids, a class of natural products, have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and antiviral properties.[1][2] The parent compound, this compound, and its isomer sclareol have demonstrated notable cytotoxic and antiviral effects.[3] However, synthetic modification of their core structure offers a promising avenue to amplify this bioactivity, improve pharmacokinetic profiles, and overcome challenges such as multidrug resistance in cancer cells.

This document details synthetic strategies for derivatization at the C-15 hydroxyl group and the Δ13(14) double bond, summarizes key quantitative bioactivity data of representative derivatives, and provides detailed experimental protocols. Additionally, it visualizes the synthetic workflows and key signaling pathways implicated in the anticancer and antiviral mechanisms of action of these compounds.

Data Presentation

The following tables summarize the in vitro bioactivity of this compound, sclareol, and their synthetic derivatives against various cancer cell lines and viruses.

Table 1: Anticancer Activity of this compound, Sclareol, and Derivatives

CompoundCancer Cell LineBioactivity (IC50)Reference
Labd-13(E)-ene-8α,15-diol A549 (Lung Carcinoma)> 32 µg/mL[3]
Hep2 (Laryngeal Carcinoma)> 32 µg/mL[3]
Sclareol HL-60 (Leukemia)< 20 µg/mL[4]
HCT116 (Colon Cancer)~100 µM[4]
MN1 (Breast Cancer, p53+)~50-100 µM[4]
MDD2 (Breast Cancer, p53-)~50-100 µM[4]
HeLa (Cervical Cancer)~20 µg/mL[5]
Sclareol Derivative (Amino-heterocycle) U87 (Glioblastoma)More potent than sclareol[1]
U87-TxR (Paclitaxel-resistant Glioblastoma)More potent than sclareol[1]

Table 2: Antiviral Activity of Labdane Diterpenoids

CompoundVirusBioactivity (IC50 / EC50)Reference
Labd-13(E)-ene-8α,15-diol Human Rhinovirus 2 (HRV2)IC50: 2.68 µg/mL[3]
Human Rhinovirus 3 (HRV3)IC50: 0.87 µg/mL[3]
Labdane Diterpenoids (from Forsythia suspensa) Influenza A (H1N1)IC50: 18.4-26.2 µM[6]
Respiratory Syncytial Virus (RSV)EC50: 10.5-14.4 µM[6]

Experimental Protocols

The following are detailed protocols for the synthesis of bioactive derivatives of sclareol, which can be adapted for this compound.

Protocol 1: Synthesis of Amino-Heterocyclic Derivatives of Sclareol

This protocol describes a general procedure for the synthesis of sclareol derivatives with enhanced anticancer activity against glioblastoma cells, including those exhibiting multidrug resistance. The synthesis involves an oxidative Heck coupling followed by the introduction of a diamine moiety and subsequent coupling with a nitrogen-rich heterocycle.

Materials:

  • Sclareol

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) acetate (Cu(OAc)2)

  • Acrylonitrile

  • Appropriate diamine (e.g., ethylenediamine)

  • Appropriate nitrogen-rich heterocycle (e.g., 1H-tetrazole-5-thiol)

  • Solvents: Dioxane, Dimethylformamide (DMF)

  • Reagents for coupling (e.g., DCC, HOBt)

Procedure:

  • Oxidative Heck Coupling:

    • Dissolve sclareol in dioxane.

    • Add acrylonitrile, Pd(OAc)2, and Cu(OAc)2.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the resulting product by column chromatography.

  • Introduction of the Diamine Moiety:

    • Dissolve the product from step 1 in a suitable solvent such as DMF.

    • Add an excess of the desired diamine.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the excess diamine and solvent under vacuum.

    • Purify the amino-functionalized derivative by column chromatography.

  • Coupling with a Nitrogen-Rich Heterocycle:

    • Dissolve the amino-functionalized derivative from step 2 and the desired nitrogen-rich heterocycle in a suitable solvent (e.g., DMF or CH2Cl2).

    • Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Protocol 2: Synthesis of Sclareolide-Indole Conjugates

This protocol outlines the synthesis of sclareolide-indole conjugates, which have shown promising antiproliferative activities. The key step is a TiCl4-promoted nucleophilic substitution. Sclareolide can be obtained from sclareol through oxidative degradation.

Materials:

  • Sclareolide (can be synthesized from sclareol)

  • Indole or substituted indoles

  • Titanium(IV) chloride (TiCl4)

  • Dichloromethane (CH2Cl2)

  • Anhydrous conditions

Procedure:

  • Preparation of the Hemiacetal from Sclareolide:

    • Dissolve sclareolide in an anhydrous solvent like toluene.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

    • Stir the reaction for a few hours at -78 °C.

    • Quench the reaction with methanol and allow it to warm to room temperature.

    • Purify the resulting hemiacetal by column chromatography.

  • TiCl4-Promoted Coupling with Indole:

    • Dissolve the hemiacetal and the desired indole in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of TiCl4 in dichloromethane dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the final sclareolide-indole conjugate by column chromatography.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflow_1 Sclareol Sclareol Heck_Product Oxidative Heck Product Sclareol->Heck_Product Pd(OAc)2, Cu(OAc)2, Acrylonitrile, Dioxane Amino_Derivative Amino-functionalized Derivative Heck_Product->Amino_Derivative Diamine, DMF Final_Product Final Amino-Heterocyclic Derivative Amino_Derivative->Final_Product Heterocycle, DCC, HOBt, DMF

Caption: General workflow for the synthesis of amino-heterocyclic derivatives of sclareol.

Synthesis_Workflow_2 Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Hemiacetal Hemiacetal Sclareolide->Hemiacetal DIBAL-H Indole_Conjugate Sclareolide-Indole Conjugate Hemiacetal->Indole_Conjugate Indole, TiCl4, CH2Cl2

Caption: Synthetic pathway for the preparation of sclareolide-indole conjugates from sclareol.

Signaling Pathway Diagrams

Anticancer_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sclareol_Derivative Sclareol Derivative Receptor Receptor Sclareol_Derivative->Receptor STAT3 STAT3 Sclareol_Derivative->STAT3 Inhibition Bax Bax Sclareol_Derivative->Bax Upregulation Bcl2 Bcl-2 Sclareol_Derivative->Bcl2 Downregulation MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocation Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest MAPK_ERK->Cell_Cycle_Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Expression Altered Gene Expression pSTAT3_n->Gene_Expression Gene_Expression->Apoptosis

Caption: Proposed anticancer mechanism of sclareol derivatives.

Antiviral_Mechanism cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_release Viral Release Virus Influenza / RSV Attachment Attachment & Fusion Virus->Attachment Labdane_Diterpene Labdane Diterpene Derivative Labdane_Diterpene->Attachment Inhibition Replication_Complex Viral Replication Complex Labdane_Diterpene->Replication_Complex Inhibition Attachment->Replication_Complex vRNA_synthesis vRNA Synthesis Replication_Complex->vRNA_synthesis Budding Budding & Release vRNA_synthesis->Budding

Caption: General antiviral mechanism of labdane diterpenes against enveloped viruses.

References

Application Note & Protocols: Investigating the Apoptotic Mechanism of Labd-13-ene-8,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Labd-13-ene-8,15-diol is a labdane-type diterpene, a class of natural compounds known for a variety of biological activities. Several related labdane diterpenes have demonstrated cytotoxic and cytostatic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][2] Understanding the precise molecular mechanism by which a compound like this compound induces apoptosis is critical for its development as a potential therapeutic agent. Apoptosis is a tightly regulated process involving distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases.[2][3]

This document provides a comprehensive set of protocols to investigate the pro-apoptotic mechanism of this compound. The workflow covers the initial assessment of cytotoxicity, confirmation of apoptosis, and detailed investigation into the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Mechanism of Action & Signaling Pathways

Based on studies of similar diterpenes, this compound may induce apoptosis by modulating key regulatory proteins in the intrinsic and/or extrinsic pathways.[1][4] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[5][6][7] This leads to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[3][8]

Caption: Hypothesized apoptotic pathways targeted by this compound.

Experimental Workflow

A systematic approach is required to elucidate the mechanism of action. The workflow begins with determining the cytotoxic concentration range, followed by specific assays to confirm apoptosis and dissect the underlying signaling cascades.

G cluster_mechanism 4. Mechanistic Assays start 1. Cell Culture & Treatment (e.g., Cancer Cell Line) viability 2. Cell Viability Assay (MTT/XTT) Determine IC50 start->viability apoptosis_confirm 3. Apoptosis Confirmation (Annexin V / PI Staining) viability->apoptosis_confirm mmp Mitochondrial Pathway (JC-1 Assay) apoptosis_confirm->mmp caspase Caspase Activation (Caspase-Glo 3/7, 8, 9) apoptosis_confirm->caspase western Protein Expression (Western Blot) apoptosis_confirm->western analysis 5. Data Analysis & Interpretation mmp->analysis caspase->analysis western->analysis

Caption: General experimental workflow for investigating apoptosis induction.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability and IC50 Determination

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50), which is essential for selecting doses for subsequent mechanistic studies. The cytotoxic activity of a related compound, 13(E)-labd-13-ene-8α, 15-diol, has been evaluated against several tumor cell lines.[9]

Methodology (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Example Data Table for IC50 Values (µM) of this compound

Cell Line 24 hours 48 hours 72 hours
MCF-7 (Breast) Value Value Value
A549 (Lung) Value Value Value
HL-60 (Leukemia) Value Value Value

| P388 (Leukemia) | Value | Value | Value |

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Methodology

  • Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate, allow to adhere, and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Data Presentation

Table 2: Example Data for Apoptosis Induction by this compound (48h)

Treatment Viable Cells (%) (Q4: AV-/PI-) Early Apoptotic (%) (Q3: AV+/PI-) Late Apoptotic/Necrotic (%) (Q2: AV+/PI+)
Vehicle Control Value ± SD Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD

| Compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD |

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway. The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.

Methodology

  • Cell Treatment: Treat cells with this compound as described in Protocol 2. Use CCCP (a protonophore) as a positive control for mitochondrial depolarization.[14]

  • Cell Harvesting: Collect 5x10⁵ cells by centrifugation.

  • Staining: Resuspend cells in 500 µL of medium containing JC-1 dye (final concentration 2-10 µM) and incubate at 37°C for 15-30 minutes.[15]

  • Washing: Centrifuge cells, remove the supernatant, and wash with 1X Assay Buffer.

  • Analysis: Resuspend cells in Assay Buffer and analyze by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).[14]

Data Presentation

Table 3: Example Data for Mitochondrial Membrane Potential (ΔΨm) Changes

Treatment Healthy Cells (%) (High Red/Green Ratio) Apoptotic Cells (%) (Low Red/Green Ratio)
Vehicle Control Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD

| CCCP (Positive Control) | Value ± SD | Value ± SD |

Protocol 4: Caspase Activity Assay

This assay measures the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-8, -9).[16] Luminescent or colorimetric assays use a specific peptide substrate that is cleaved by the active caspase, generating a signal proportional to its activity.[17][18]

Methodology (Luminescent Caspase-Glo® 3/7 Assay)

  • Cell Seeding and Treatment: Seed 1x10⁴ cells per well in a white-walled 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[16]

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours in the dark.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Presentation

Table 4: Example Data for Relative Caspase-3/7 Activity (Fold Change vs. Control)

Treatment 6 hours 12 hours 24 hours
Vehicle Control 1.0 ± SD 1.0 ± SD 1.0 ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD

| Staurosporine (Positive Control) | Value ± SD | Value ± SD | Value ± SD |

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[19][20] This includes analyzing the cleavage of caspases (e.g., Caspase-3, -9) and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[21][22]

Methodology

  • Cell Lysis: Treat cells with this compound, harvest, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[21]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[22]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).[22]

Data Presentation

Table 5: Example Data for Protein Expression Changes (Relative Densitometry)

Protein Target Vehicle Control Compound (IC50) Fold Change
Bcl-2 Value ± SD Value ± SD Value
Bax Value ± SD Value ± SD Value
Cleaved Caspase-3 Value ± SD Value ± SD Value
Cleaved PARP Value ± SD Value ± SD Value

| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |

References

Formulation of Labd-13-ene-8,15-diol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of Labd-13-ene-8,15-diol, a lipophilic labdane diterpene, for in vivo research. Due to its poor aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability and achieve reliable results in animal studies. The following sections detail several established methods for formulating hydrophobic compounds, with specific protocols adapted for this compound based on its physicochemical properties and data from structurally similar diterpenoids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for selecting an appropriate formulation strategy. Key parameters are summarized in the table below. The high calculated LogP value and low water solubility confirm the compound's lipophilic nature, necessitating solubilization for in vivo administration.

PropertyValueSource
Molecular FormulaC₂₀H₃₆O₂[1][2][3]
Molecular Weight308.50 g/mol [1][2][3]
AppearanceCrystalline solid[4]
Calculated LogP4.699 - 5.1[5][6]
Calculated Water Solubility (logS)-5.51[5]
Solubility in DMSO10 mM-

Formulation Strategies for In Vivo Administration

Several strategies can be employed to formulate this compound for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the specific experimental design.

Below are three recommended protocols for the formulation of this compound:

  • Protocol 1: Co-solvent System. This is a common and relatively simple method for solubilizing hydrophobic compounds for parenteral administration.

  • Protocol 2: Lipid-Based Formulation (SEDDS). Self-Emulsifying Drug Delivery Systems are particularly suitable for oral administration, as they can enhance absorption from the gastrointestinal tract.

  • Protocol 3: Cyclodextrin Complexation. Cyclodextrins are used to increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes.

The following diagram illustrates the general workflow for selecting and preparing a suitable formulation.

G cluster_0 Formulation Development Workflow A Characterize Physicochemical Properties of this compound C Select Formulation Strategy A->C B Define In Vivo Study Parameters (Route, Dose, Animal Model) B->C D Protocol 1: Co-solvent System C->D Parenteral E Protocol 2: Lipid-Based (SEDDS) C->E Oral F Protocol 3: Cyclodextrin Complexation C->F Parenteral/Oral G Prepare Formulation D->G E->G F->G H Characterize Formulation (e.g., solubility, stability) G->H I Administer to Animals H->I

Caption: General workflow for formulation development.

Experimental Protocols

Protocol 1: Co-solvent Formulation for Parenteral Administration

This protocol is based on commonly used vehicles for lipophilic compounds in preclinical in vivo studies. A typical co-solvent system consists of a strong organic solvent, a viscosity modifier, a surfactant, and a physiological solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Equipment:

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound.

    • Add the desired volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL). It is crucial to use the minimum amount of DMSO necessary.

    • Vortex thoroughly until the compound is completely dissolved.

  • Add PEG 400:

    • To the DMSO solution, add PEG 400. A common ratio is 1:4 (DMSO:PEG 400).

    • Vortex until the solution is homogeneous.

  • Add Tween 80:

    • Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5-10%.

    • Vortex to ensure complete mixing.

  • Add Saline:

    • Slowly add sterile saline to the organic mixture to reach the final desired volume and concentration of this compound.

    • The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total volume for intraperitoneal injections in mice.[7]

Example Formulation Composition:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Tween 805%
Saline45%

Note: Always prepare a vehicle control group that receives the same formulation without the active compound. Observe the final formulation for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound. The stability of the formulation should be assessed before use.

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon dilution with aqueous media, such as the gastrointestinal fluids. This can significantly improve the oral bioavailability of poorly water-soluble drugs.[8][9][10] The formulation of a successful SEDDS often requires screening of various excipients to find a combination that provides good solubility for the drug and forms a stable microemulsion.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid, Labrafac PG)

  • Surfactant (e.g., Cremophor RH 40, Tween 20, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Labrasol, Transcutol HP, PEG 400)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of the compound to a known volume of the excipient.

    • Stir the mixture for 24-48 hours at a controlled temperature.

    • Centrifuge and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC).

  • Construction of Pseudo-ternary Phase Diagrams:

    • Based on the solubility data, select an oil, a surfactant, and a co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Sₘᵢₓ ratio, prepare a series of formulations with varying ratios of oil to Sₘᵢₓ (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water and observe the formation of emulsions. The regions where clear or slightly bluish, stable microemulsions form are identified as the self-emulsifying regions.

  • Preparation of the this compound-loaded SEDDS:

    • Select an optimal formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant and mix until a clear solution is obtained.

Example SEDDS Formulation for a Structurally Related Diterpene (Andrographolide): [7]

ComponentExample Composition 1 (w/w)Example Composition 2 (w/w)
Oil (Capryol 90)40%-
Oil (Oleic Acid)-13.26%
Surfactant (Cremophor RH 40)40%-
Surfactant (Tween 80)-68.99%
Co-surfactant (Labrasol)8.9%-
Co-surfactant (PEG 400)-17.75%
Andrographolide11.1%-

Characterization of SEDDS:

  • Emulsification time: Time taken for the SEDDS to form an emulsion upon dilution.

  • Droplet size analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

  • Thermodynamic stability: Centrifugation and freeze-thaw cycle tests to assess stability.

Protocol 3: Cyclodextrin Complexation for Parenteral or Oral Administration

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or purified water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars or sonicator

  • Freeze-dryer (optional, for solid formulation)

Procedure:

  • Preparation of HP-β-CD Solution:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 20-40% w/v).

  • Complexation:

    • Add this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or with gentle heating for 24-48 hours to facilitate complex formation. Sonication can also be used to accelerate the process.

  • Filtration:

    • Filter the solution through a 0.22 µm filter to remove any undissolved drug particles and to sterilize the solution for parenteral administration.

  • Lyophilization (Optional):

    • For a solid dosage form, the solution can be freeze-dried to obtain a powder of the inclusion complex, which can be reconstituted before use.

Example Formulation Composition:

ComponentConcentration
This compoundTarget concentration (e.g., 1-5 mg/mL)
HP-β-CD20-40% (w/v)
VehicleSterile water or saline

Characterization of Cyclodextrin Formulation:

  • Phase solubility studies: To determine the stoichiometry of the complex and the stability constant.

  • Characterization of the solid complex (if lyophilized): Using techniques like DSC, XRD, and FT-IR to confirm the formation of the inclusion complex.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a potential signaling pathway that could be investigated using in vivo studies with this compound, based on the known activities of other labdane diterpenes which often involve anti-inflammatory pathways.

G cluster_1 Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C MyD88-dependent Pathway B->C D NF-κB Activation C->D E Pro-inflammatory Cytokine Production (TNF-α, IL-6) D->E F This compound F->D Inhibition

Caption: A potential anti-inflammatory signaling pathway.

The experimental workflow for an in vivo efficacy study is depicted below.

G cluster_2 In Vivo Efficacy Study Workflow A Animal Acclimatization B Induction of Disease Model (e.g., inflammation, tumor) A->B C Randomization into Groups B->C D Treatment Group: This compound Formulation C->D E Vehicle Control Group C->E F Positive Control Group C->F G Treatment Administration D->G E->G F->G H Monitoring of Disease Progression and Animal Health G->H I Endpoint Analysis (e.g., tissue collection, biomarker analysis) H->I J Data Analysis and Interpretation I->J

References

Troubleshooting & Optimization

"improving the yield of Labd-13-ene-8,15-diol extraction from natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Labd-13-ene-8,15-diol (Sclareol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

This compound, commonly known as sclareol, is a labdane diterpene. It is primarily extracted from plants of the Salvia genus, with Salvia sclarea (Clary Sage) being the most prominent source.[1] Other sources include species like Cistus creticus.[1]

Q2: Which solvents are most effective for the extraction of this compound?

The choice of solvent is critical for achieving high extraction yields. Due to the diterpenoid structure of sclareol, solvents with moderate polarity are generally effective.

  • Ethanol/Methanol: Alcohols, particularly ethanol, are widely used. An 80% ethanol solution under reflux has been shown to be effective for extracting diterpenes from related plant families.[2] Aqueous ethanol mixtures (e.g., 70-85% v/v) are often superior to pure ethanol for extracting phenolic and terpenoid compounds.[3]

  • Hexane: As a non-polar solvent, hexane can be used, often in a sequential extraction process to first remove non-polar compounds.

  • Supercritical CO₂: Supercritical fluid extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol, is a modern technique that offers high selectivity and avoids residual organic solvents.[3]

Q3: What are the recommended methods for purifying the crude extract?

Post-extraction, the crude product requires purification to isolate this compound. Common methods include:

  • Column Chromatography: Silica gel or gel permeation chromatography are traditional and effective methods for separating diterpenes from other constituents.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution, greater efficiency, and better reproducibility compared to open column methods, making it suitable for obtaining high-purity compounds.[4]

  • Crystallization: If the crude extract is sufficiently concentrated, crystallization can be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results during the extraction and purification process.

Issue 1: Low Extraction Yield

A low yield of the target compound is one of the most common challenges. The following sections break down the potential causes and solutions.

Q: My final yield of this compound is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors, from initial sample preparation to the final extraction steps. Consider the following:

  • Inefficient Sample Preparation: The physical state of the plant material directly impacts solvent penetration.

    • Solution: Ensure the plant material is thoroughly dried and ground into a fine powder. For heat-sensitive terpenes, grinding under liquid nitrogen or freezing the material beforehand can prevent the loss of volatile components due to heat generated during grinding.[5]

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and extraction method are critical.

    • Solution: Optimize your extraction protocol. Techniques like ultrasonic-assisted extraction (UAE) can significantly improve efficiency and reduce extraction time by using cavitation forces to disrupt plant cell walls.[6] For traditional methods, ensure the solvent-to-solid ratio is adequate and the extraction time is sufficient.

  • Compound Degradation: Diterpenes can be sensitive to high temperatures and light.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Store samples and extracts in cool, dark conditions to prevent degradation.[5]

  • Incomplete Extraction: A single extraction may not be sufficient to recover all the target compound.

    • Solution: Perform multiple extraction cycles (e.g., 3 times) with fresh solvent and combine the filtrates. This approach combats the partitioning effect, where the compound distributes between the solid matrix and the solvent, ensuring maximum recovery.[7]

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for diagnosing the cause of low extraction yield.

G start Start: Low Yield Detected prep Review Sample Preparation start->prep extraction Evaluate Extraction Protocol start->extraction purification Assess Purification Steps start->purification drying Was material properly dried? prep->drying solvent Is solvent choice optimal? extraction->solvent temp Was excessive heat used? purification->temp grinding Is material finely ground? sol_grind Action: Grind material to a fine, consistent powder. Consider cryogenic grinding. grinding->sol_grind No drying->grinding sol_dry Action: Ensure complete drying of plant material before extraction. drying->sol_dry No method Is the extraction method efficient? solvent->method sol_solvent Action: Test different solvents or solvent mixtures (e.g., 80% EtOH). solvent->sol_solvent No cycles Were multiple extraction cycles performed? method->cycles sol_method Action: Consider alternative methods like sonication or SFE. method->sol_method No sol_cycles Action: Repeat extraction on the plant residue 2-3 times. cycles->sol_cycles No transfer Potential loss during transfers? temp->transfer sol_temp Action: Use lower temperatures. Use vacuum for solvent evaporation. temp->sol_temp Yes sol_transfer Action: Rinse glassware with solvent to recover adsorbed compound. transfer->sol_transfer Yes

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: Impure Final Product

Q: My purified this compound contains significant impurities. How can I improve its purity?

Purity issues often arise from co-extraction of similar compounds or inefficient purification techniques.

  • Poor Selectivity of Extraction: The initial solvent may be extracting a wide range of compounds with similar polarity to sclareol.

    • Solution: Implement a sequential extraction strategy. Start with a non-polar solvent like hexane to remove lipids and other non-polar molecules. Follow this with a more polar solvent like ethyl acetate or ethanol to extract the target diterpene.

  • Ineffective Purification Method: A single purification step may not be sufficient.

    • Solution: Use orthogonal purification methods. For instance, follow a silica gel column chromatography step with preparative HPLC. Using different separation principles (e.g., adsorption on silica followed by reverse-phase partitioning in HPLC) can effectively remove persistent impurities.[4]

  • Sample Overload on Chromatography Column: Overloading a chromatography column is a common cause of poor separation.

    • Solution: Reduce the amount of crude extract loaded onto the column. Perform a loading study with small amounts to determine the optimal capacity of your column before processing the entire batch.

Data Presentation: Comparative Extraction Yields

The following table summarizes data on diterpene and triterpenoid extraction yields from various studies, illustrating the impact of different methods and parameters.

Plant Material SourceTarget Compound ClassExtraction MethodSolvent SystemKey ParametersYieldReference
Coleus strobiliferDiterpenes & othersReflux Extraction80% Ethanol (EtOH)3 cycles9.87% (of total extract)[2]
Loquat PeelTotal TriterpenoidsUltrasonic Extraction71% Ethanol45 min, 160 W, 30°C13.92 ± 0.20 mg/g[6]
Loquat PulpTotal TriterpenoidsUltrasonic Extraction85% Ethanol51 min, 160 W, 43°C11.69 ± 0.25 mg/g[6]
Koreanum nakai leavesPhenolic CompoundsSupercritical Fluid Extraction (SFE)CO₂ + 70% (v/v) aq. EtOH-5.4%[3]
Koreanum nakai leavesPhenolic CompoundsSupercritical Fluid Extraction (SFE)CO₂ + pure EtOH-3.4%[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Diterpenes

This protocol is adapted from methodologies used for triterpenoid extraction and is suitable for this compound.[6]

  • Sample Preparation: Dry the plant material (e.g., Salvia sclarea leaves and flowers) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 80% aqueous ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 45 minutes at a controlled temperature of 45°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the resulting crude extract in a vacuum oven to yield the final product.

General Experimental Workflow Diagram

This diagram outlines the standard sequence of steps from raw plant material to purified compound.

G A Plant Material Collection (e.g., Salvia sclarea) B Drying & Grinding A->B C Solid-Liquid Extraction (e.g., Sonication, Reflux) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G H Fraction Collection G->H I Purity Analysis (TLC, HPLC) H->I J Solvent Removal from Pure Fractions I->J K Purified this compound J->K

Caption: General workflow for extraction and purification.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general framework for purifying the crude extract using preparative HPLC, based on methods for similar compounds.[4]

  • Sample Preparation: Dissolve the crude extract obtained from Protocol 1 in the mobile phase (e.g., methanol or acetonitrile) to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Use a C18 reverse-phase preparative column.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B).

    • Gradient Program: Start with a higher polarity mixture (e.g., 70% A, 30% B) and gradually increase the concentration of the organic solvent (B) over 30-40 minutes. An example gradient could be: 0-30 min, 75–85% B.[4]

    • Flow Rate: Adjust based on column diameter (typically 10-20 mL/min for preparative columns).

    • Detection: Use a UV detector, monitoring at a wavelength around 210-220 nm, as diterpenes without strong chromophores have low absorbance.

  • Fraction Collection: Collect fractions based on the retention time of the target peak corresponding to this compound, as determined by prior analytical HPLC runs.

  • Post-Processing: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final high-purity compound. Confirm purity using analytical HPLC.

References

"stability of Labd-13-ene-8,15-diol under different storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Labd-13-ene-8,15-diol under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This section addresses common problems that may arise during the handling and storage of this compound, providing systematic approaches to identify and resolve these issues.

Question: I observed a decrease in the biological activity of my this compound sample over time. How can I determine if the compound has degraded?

Answer:

A loss of biological activity is a common indicator of compound degradation. To confirm this, a systematic stability assessment is recommended. The following experimental workflow can be employed:

Experimental Protocol: Stability Assessment of this compound

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in a relevant solvent (e.g., ethanol, DMSO).

    • Aliquot the solutions into separate, tightly sealed vials for each storage condition and time point.

    • Prepare a control sample stored at an optimal, non-stressed condition (e.g., -80°C, protected from light).

  • Forced Degradation Studies:

    • To accelerate potential degradation and identify probable degradation products, perform forced degradation studies.[1][2] This involves exposing the compound to stress conditions more severe than typical storage.

    • Acid/Base Hydrolysis: Treat the compound with dilute HCl and NaOH at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to UV and visible light.

  • Analytical Method:

    • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from any potential degradants.[1]

    • The method should be validated to ensure it can accurately quantify the parent compound and detect degradation products.

  • Data Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of remaining this compound and the formation of any degradation products.

An overview of this experimental workflow is presented in the diagram below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep1 Prepare Stock Solution of this compound prep2 Aliquot for Different Conditions prep1->prep2 stress1 Acid/Base Hydrolysis prep2->stress1 stress2 Oxidation (H2O2) prep2->stress2 stress3 Thermal Stress prep2->stress3 stress4 Photostability (UV/Vis) prep2->stress4 analysis1 HPLC-UV/MS Analysis at Time Points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Quantify Parent Compound analysis1->analysis2 analysis3 Identify Degradation Products analysis2->analysis3 results1 Assess Stability Profile analysis3->results1 results2 Determine Optimal Storage results1->results2

Caption: Experimental workflow for stability assessment.

Question: I have noticed a color change in my solid sample of this compound. What could be the cause?

Answer:

A color change in a solid sample often indicates degradation, potentially due to oxidation or exposure to light. To investigate this, you should:

  • Document the Change: Record the nature of the color change and the storage conditions under which it occurred.

  • Analytical Testing: Perform analytical tests such as HPLC or Thin Layer Chromatography (TLC) to check for the presence of impurities that were not in the original sample.

  • Review Storage Conditions: Ensure the compound is stored according to the supplier's recommendations, typically in a cool, dark, and dry place. If no specific recommendations are available, storing at -20°C or -80°C in a tightly sealed container, protected from light, is a good practice.

Frequently Asked Questions (FAQs)

Question: What are the recommended storage conditions for this compound in solid form?

Answer:

For long-term storage, it is recommended to store solid this compound at -20°C or below, in a tightly sealed container to protect it from moisture. It should also be protected from light. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.

Question: How should I store solutions of this compound?

Answer:

Solutions of this compound should be stored at -20°C or -80°C. The choice of solvent can impact stability. It is advisable to use high-purity solvents and to prepare fresh solutions for experiments whenever possible. If solutions are to be stored, they should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Question: Is this compound sensitive to light?

Answer:

Question: What are the likely degradation pathways for this compound?

Answer:

Based on its chemical structure, which includes a double bond and hydroxyl groups, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The double bond and tertiary alcohol are potential sites for oxidation.

  • Dehydration: The hydroxyl groups could be eliminated, particularly under acidic conditions or at elevated temperatures, to form additional double bonds.

  • Isomerization: The double bond could potentially isomerize under certain conditions.

A potential degradation pathway is illustrated below.

G cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., epoxides, ketones) parent->oxidation Oxidative Stress (e.g., O2, H2O2) dehydration Dehydration Products (e.g., dienes) parent->dehydration Acidic/Thermal Stress isomerization Isomerization Products parent->isomerization Light/Heat

Caption: Potential degradation pathways for this compound.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions based on a simulated 8-week study. This data is for illustrative purposes to guide experimental design.

Storage ConditionTime (Weeks)Purity (%)Appearance
Solid
-80°C, Dark8>99White Powder
-20°C, Dark8>99White Powder
4°C, Dark898.5White Powder
25°C, Dark895.2Off-white Powder
25°C, Light891.8Yellowish Powder
40°C, Dark889.4Yellowish Powder
Solution (in Ethanol)
-80°C, Dark8>99Colorless Solution
-20°C, Dark899.1Colorless Solution
4°C, Dark897.3Colorless Solution
25°C, Dark892.5Faintly Yellow Solution
25°C, Light888.1Yellow Solution

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Labd-13-ene-8,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Labd-13-ene-8,15-diol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape.[2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the separation method or HPLC system.[2][3]

This asymmetry is most often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . The tailing factor is calculated from the peak width at 5% of the peak height.[3]

Formula for USP Tailing Factor (Tf): Tf = W₀.₀₅ / 2f

  • W₀.₀₅ : The full width of the peak at 5% of its maximum height.

  • f : The distance from the peak's leading edge to the peak maximum at 5% height.[4]

Table 1: Interpretation of USP Tailing Factor (Tf) Values

Tailing Factor (Tf)Peak Shape DescriptionAcceptability
Tf = 1.0Perfectly symmetrical Gaussian peakIdeal
1.0 < Tf ≤ 1.2Minor tailingGenerally acceptable
1.2 < Tf ≤ 1.5Moderate tailingAcceptable for some assays, but indicates a need for optimization.[5]
Tf > 1.5Significant tailingGenerally unacceptable; requires troubleshooting.
Q2: What makes this compound prone to peak tailing?

This compound is a diterpene with two polar hydroxyl (-OH) groups in its structure.[6][7] When using common silica-based reversed-phase columns (like C18 or C8), these polar groups can engage in unwanted secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[5][8]

These interactions are a common cause of peak tailing, especially for polar analytes.[9] While the primary retention mechanism is hydrophobic, this secondary polar interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.[5][8]

Caption: Interaction between this compound and a silanol group.

Q3: How can I systematically troubleshoot the peak tailing for this analysis?

A logical and systematic approach is crucial to efficiently identify the root cause of peak tailing. Start with the simplest and most common causes before moving to more complex issues like hardware problems. The following workflow provides a step-by-step diagnostic process.

G start Peak Tailing Observed (Tf > 1.2) check_scope Is tailing on all peaks or only the analyte? start->check_scope analyte_specific Analyte-Specific Tailing check_scope->analyte_specific Analyte Only all_peaks System-Wide Tailing check_scope->all_peaks All Peaks mobile_phase 1. Optimize Mobile Phase - Lower pH (e.g., 2.5-3.0) - Increase buffer strength - Test different organic modifier analyte_specific->mobile_phase sample_check 2. Check Sample & Injection - Test for overload (dilute sample) - Check sample solvent compatibility mobile_phase->sample_check column_chem 3. Evaluate Column Chemistry - Use an end-capped column - Use a guard column sample_check->column_chem resolve Problem Resolved column_chem->resolve extra_column 1. Check for Extra-Column Volume - Minimize tubing length/ID - Check fitting connections all_peaks->extra_column column_health 2. Assess Column Physical Health - Check for blocked frit - Look for signs of a void/collapse extra_column->column_health column_health->resolve

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q4: What mobile phase modifications can specifically reduce tailing for a diol compound?

Since secondary interactions with silanols are the primary suspect, mobile phase optimization is the most effective first step.

Table 2: Mobile Phase Troubleshooting Strategies

StrategyMethodologyExpected Outcome
Lower Mobile Phase pH Adjust the aqueous portion of the mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.Suppresses the ionization of acidic silanol groups on the silica surface, minimizing their ability to interact with the polar diol analyte.[5][8][9] This is often the most effective solution.
Increase Buffer Strength If using a buffer (e.g., phosphate, acetate), increase its concentration to the 20-50 mM range.The buffer ions can compete with the analyte for interaction with active silanol sites, effectively "masking" them and improving peak shape.[9][10][11]
Use Mobile Phase Additives Add a basic competitor like triethylamine (TEA) in small concentrations (e.g., 0.1%). Note: This is less common with modern columns and can suppress MS signal if used.The additive preferentially interacts with the active silanol sites, preventing the analyte from doing so.[10]
Change Organic Modifier If using acetonitrile, try substituting it with methanol, or vice-versa.Changing the organic modifier alters selectivity and can sometimes improve peak shape by affecting how the analyte interacts with the stationary phase.[1]
Q5: How do I know if my HPLC column is the source of the problem?

If mobile phase adjustments do not resolve the issue, or if all peaks in the chromatogram are tailing, the column itself may be the cause.[3]

Table 3: Common Column-Related Problems and Solutions

ProblemSymptomsRecommended Action
Partially Blocked Inlet Frit Tailing on all peaks, gradual increase in system backpressure.Disconnect the column, reverse it, and flush to waste with a strong solvent. If this fails, the frit may need replacement.
Column Void or Bed Collapse Sudden and severe peak tailing or splitting, often affecting all peaks.[5]A void at the column inlet can sometimes be fixed by "topping off" the packing, but replacement is usually necessary. Voids are often caused by pressure shocks or operating outside the column's recommended pH range.[12]
Column Contamination Gradual increase in peak tailing and backpressure over many injections, especially with complex sample matrices.[13][14]Use a guard column to protect the analytical column.[15] Perform a column cleaning procedure (see Protocol 1).
Stationary Phase Degradation Peak tailing for polar or basic compounds worsens over the column's lifetime.[2]This indicates the loss of protective end-capping, exposing more silanol groups.[4] The column has reached the end of its useful life and must be replaced.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Cleaning

This procedure is intended for a standard silica-based C18 or C8 column showing signs of contamination. Always consult the manufacturer's specific guidelines first.

Objective: To remove strongly retained contaminants from the column.

Methodology:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column sequentially with at least 10-20 column volumes of each of the following solvents: a. Mobile Phase (without buffer salts): To remove any precipitated buffer. b. 100% Water (HPLC Grade): To remove any remaining salts. c. 100% Acetonitrile: To elute non-polar contaminants. d. 100% Isopropanol: To remove strongly bound non-polar and some polar contaminants. e. (Optional, for severe contamination): Methylene Chloride or Hexane. Crucially, you must flush with Isopropanol before and after using these solvents as they are not miscible with aqueous phases.[16]

  • After the final wash, equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.

  • Reconnect the detector and test column performance.

Protocol 2: Diagnosing Sample Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass onto the column.

Methodology:

  • Prepare a series of dilutions of your this compound standard or sample. A good starting point is your current concentration (1x), a 1:2 dilution (0.5x), and a 1:10 dilution (0.1x).

  • Ensure the injection volume remains constant for all runs.

  • Inject the diluted samples sequentially, starting with the most dilute (0.1x) and ending with the most concentrated (1x).

  • Analyze the resulting chromatograms, paying close attention to the Tailing Factor (Tf) for each peak.

  • Interpretation: If the peak shape improves (Tf decreases) significantly at lower concentrations, the issue is mass overload.[3] The solution is to either dilute the sample or reduce the injection volume for future analyses.

References

Technical Support Center: Large-Scale Purification of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of labdane diterpenes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale purification of labdane diterpenes, offering potential causes and solutions in a question-and-answer format.

Question 1: We are experiencing low yield of our target labdane diterpene after the initial extraction from the biomass. What are the likely causes and how can we improve this?

Answer: Low initial yield is a common challenge when scaling up. Several factors could be contributing to this issue. A primary consideration is the efficiency of the extraction process itself. The choice of solvent, temperature, and extraction time are all critical parameters that may need to be re-optimized when moving from a lab to a larger scale. Additionally, the physical preparation of the biomass, such as particle size, can significantly impact extraction efficiency.

Here are some troubleshooting steps:

  • Solvent Selection: Ensure the polarity of the extraction solvent is optimal for your target labdane diterpene. A solvent that works well at a small scale may not be as effective with larger volumes and different biomass-to-solvent ratios. Consider performing small-scale pilot extractions with a panel of solvents of varying polarities to identify the most efficient one for your specific compound.

  • Extraction Method: For large-scale operations, methods like supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE) can offer higher efficiency and selectivity compared to traditional maceration or Soxhlet extraction.

  • Biomass Preparation: The particle size of the plant material is crucial. Grinding the biomass to a consistent and appropriate size increases the surface area for solvent penetration, leading to improved extraction. However, excessively fine particles can lead to issues with filtration and solvent removal.

  • Extraction Conditions: Optimize the temperature and duration of the extraction. While higher temperatures can increase extraction rates, they may also lead to the degradation of thermally sensitive labdane diterpenes. Similarly, extended extraction times may not necessarily lead to a proportional increase in yield and could increase the co-extraction of impurities.

Question 2: During our chromatographic purification, we are observing significant peak tailing and broad peaks, leading to poor separation of our target labdane diterpene from closely related impurities. What can we do to improve the resolution?

Answer: Poor peak shape in large-scale chromatography is often a result of issues with the mobile phase, column packing, or sample loading. At an industrial scale, these problems can be exacerbated.

Here are some solutions to consider:

  • Mobile Phase Optimization: The composition of the mobile phase is critical. Small changes in solvent ratios or the addition of modifiers can significantly impact peak shape. Use a systematic approach to optimize the mobile phase, starting with the conditions developed at the lab scale and making incremental adjustments. The use of a gradient elution may be necessary to effectively separate compounds with a wide range of polarities.

  • Column Packing and Condition: In large-scale columns, ensuring a uniform and tightly packed stationary phase is essential to prevent channeling, which leads to peak broadening. If you are packing your own columns, ensure the slurry is homogenous and the packing pressure is appropriate for the chosen stationary phase. Before loading the sample, make sure the column is properly equilibrated with the mobile phase.

  • Sample Loading: Overloading the column is a common cause of peak tailing and broadening. The amount of crude extract loaded should be optimized for the specific column dimensions and stationary phase. As a general guideline, the sample load should not exceed 1-5% of the stationary phase weight for silica gel chromatography. The sample should also be dissolved in a minimal amount of a solvent that is weaker than the mobile phase to ensure a narrow injection band.

  • Flow Rate: A high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution. While a slower flow rate generally improves separation, it also increases the purification time. An optimal flow rate that balances resolution and throughput needs to be determined experimentally.

Question 3: We are concerned about the degradation of our labdane diterpene during the purification process. What are the common causes of degradation and how can we mitigate them?

Answer: Labdane diterpenes, like many natural products, can be susceptible to degradation under certain conditions. The primary causes of degradation during purification are exposure to harsh temperatures, pH extremes, and reactive stationary phases.

Here are some preventative measures:

  • Temperature Control: Avoid high temperatures throughout the purification process. During solvent evaporation steps, use a rotary evaporator with a controlled water bath temperature or a centrifugal evaporator. For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in suitable solvents.

  • pH Management: Be mindful of the pH of your solvents and buffers, as acidic or basic conditions can catalyze degradation or rearrangement of certain labdane structures. If using silica gel, which is acidic, and you suspect acid-catalyzed degradation, consider using a deactivated or neutral stationary phase like neutral alumina or a bonded-phase silica (e.g., C18, Diol).

  • Inert Atmosphere: For particularly sensitive compounds, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in scaling up the purification of labdane diterpenes from a laboratory to an industrial scale?

A1: The primary challenges in scaling up include:

  • Maintaining Resolution: Achieving the same level of separation and purity at a larger scale can be difficult due to changes in column dynamics and the increased complexity of the crude extract.

  • Process Economics: The cost of solvents, stationary phases, and energy consumption increases significantly with scale. Therefore, the process must be optimized for efficiency and cost-effectiveness.

  • Throughput vs. Purity: A balance must be struck between the speed of the purification process (throughput) and the final purity of the labdane diterpene.

  • Equipment and Safety: Large-scale purification requires specialized equipment that can handle large volumes of flammable solvents safely.

Q2: How do I choose the right chromatographic technique for large-scale purification of labdane diterpenes?

A2: The choice of chromatographic technique depends on the specific properties of the target labdane diterpene and the impurities present.

  • Flash Chromatography: Often used for initial fractionation of the crude extract due to its speed and relatively low cost.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Provides higher resolution and is suitable for the final purification steps to achieve high purity. However, it is more expensive and has a lower sample capacity compared to flash chromatography.[1][2]

  • Counter-Current Chromatography (CCC): A liquid-liquid separation technique that avoids the use of solid stationary phases, which can be beneficial for preventing irreversible adsorption and degradation of the target compound.[3]

Q3: Are there any specific safety precautions I should take when working with large volumes of solvents for purification?

A3: Yes, safety is paramount in large-scale purification. Key precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to minimize exposure to solvent vapors.

  • Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Spill Containment: Have appropriate spill containment materials readily available.

  • Fire Safety: Be familiar with the location and operation of fire extinguishers and safety showers.

Data Presentation

Disclaimer: Quantitative data from large-scale industrial purification of specific natural products is often proprietary and not publicly available. The following table provides representative data from lab-scale purification of labdane diterpenes to illustrate typical yields and purities that can be achieved. These values can serve as a benchmark for process optimization at a smaller scale.

Labdane DiterpeneSource MaterialExtraction MethodPurification MethodStarting Material (kg)Final Yield (mg)Purity (%)Reference
Crotoguatenoic Acid ACroton guatemalensisEthanol-water extractionColumn Chromatography0.024.0>95[2]
Crotoguatenoic Acid BCroton guatemalensisEthanol-water extractionColumn Chromatography0.023.5>95[2]
PlaunotolCroton stellatopilosusEnzyme- and ultrasonic-assisted extractionColumn Chromatography (Diaion HP-20 resin)Not Specified17.21% w/w in enriched extractNot Specified[4]
Labyrinthopeptin A1Actinomadura namibiensisFermentationGel Permeation Chromatography, Prep-HPLC7.5 L culture580>95[5]
Labyrinthopeptin A2Actinomadura namibiensisFermentationGel Permeation Chromatography, Prep-HPLC7.5 L culture510>95[5]

Experimental Protocols

Detailed Methodology for Pilot-Scale Purification of a Labdane Diterpene

This protocol outlines a general procedure for the pilot-scale purification of a hypothetical labdane diterpene from a plant source. Note: This is a generalized protocol and must be optimized for the specific compound and biomass.

1. Biomass Preparation and Extraction:

  • Milling: The dried plant material (e.g., 10-50 kg) is milled to a coarse powder (e.g., 2-5 mm particle size).
  • Extraction: The milled biomass is loaded into a pilot-scale extractor. The extraction is performed with a suitable solvent (e.g., ethanol or hexane) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 4-6 hours). The extraction may be performed in batches or using a continuous percolation system.
  • Concentration: The resulting extract is concentrated under reduced pressure using a pilot-scale rotary evaporator or falling film evaporator to yield a crude extract.

2. Initial Fractionation by Flash Chromatography:

  • Column Packing: A pilot-scale flash chromatography column is packed with an appropriate stationary phase (e.g., silica gel 60, 40-63 µm).
  • Sample Loading: The crude extract is dissolved in a minimal volume of a non-polar solvent and loaded onto the column.
  • Elution: The column is eluted with a stepwise or linear gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected based on UV detection or other appropriate monitoring techniques.
  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target labdane diterpene.

3. Final Purification by Preparative HPLC:

  • Column Selection: A preparative HPLC column with a suitable stationary phase (e.g., C18) is selected based on lab-scale optimization.
  • Mobile Phase: The mobile phase is prepared using HPLC-grade solvents and degassed prior to use.
  • Sample Injection: The enriched fraction from the flash chromatography step is dissolved in the mobile phase and injected onto the preparative HPLC column.
  • Elution and Fraction Collection: The column is eluted with an isocratic or gradient mobile phase, and the fraction containing the purified labdane diterpene is collected using an automated fraction collector triggered by a UV detector.
  • Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the pure labdane diterpene.
  • Purity Analysis: The final purity of the isolated compound is determined by analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualization

Large_Scale_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Biomass Biomass (e.g., Plant Material) Milling Milling/Grinding Biomass->Milling Size Reduction Extraction Large-Scale Extraction (e.g., SFE, ASE) Milling->Extraction Concentration Concentration (e.g., Falling Film Evaporation) Extraction->Concentration Solvent Removal Crude_Extract Crude Labdane Diterpene Extract Concentration->Crude_Extract Initial_Purification Initial Purification (e.g., Pilot-Scale Flash Chromatography) Crude_Extract->Initial_Purification Fraction_Analysis Fraction Analysis (TLC/HPLC) Initial_Purification->Fraction_Analysis Enriched_Fraction Enriched Labdane Diterpene Fraction Fraction_Analysis->Enriched_Fraction Pool Fractions Final_Purification Final Purification (e.g., Preparative HPLC) Enriched_Fraction->Final_Purification Pure_Compound Pure Labdane Diterpene Final_Purification->Pure_Compound QC Quality Control (HPLC, NMR, MS) Pure_Compound->QC

Caption: Workflow for the large-scale purification of labdane diterpenes.

Troubleshooting_Logic Start Poor Chromatographic Separation? Check_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Modifiers) Start->Check_Mobile_Phase Yes Check_Column_Packing Inspect Column Packing (Uniformity, Voids) Check_Mobile_Phase->Check_Column_Packing No Improvement Resolution_Improved Resolution Improved Check_Mobile_Phase->Resolution_Improved Improved Check_Sample_Load Reduce Sample Load Check_Column_Packing->Check_Sample_Load No Improvement Check_Column_Packing->Resolution_Improved Improved Check_Flow_Rate Optimize Flow Rate Check_Sample_Load->Check_Flow_Rate No Improvement Check_Sample_Load->Resolution_Improved Improved Check_Flow_Rate->Resolution_Improved Improved Further_Investigation Further Investigation Needed Check_Flow_Rate->Further_Investigation No Improvement

Caption: Troubleshooting logic for poor chromatographic separation.

References

"minimizing degradation of Labd-13-ene-8,15-diol during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Labd-13-ene-8,15-diol during extraction.

Introduction to this compound Stability

This compound is a labdane-type diterpene with potential biological activities. Like many natural products, it is susceptible to degradation under suboptimal extraction and handling conditions. The primary factors contributing to its degradation are elevated temperatures, exposure to light, and presence of reactive solvents or extreme pH conditions. Minimizing degradation is crucial for accurate quantification, isolation of a pure compound, and ensuring the biological activity of the final extract.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The primary causes of degradation for terpenes and diterpenes like this compound are exposure to high temperatures, light, and air (oxidation). The use of harsh solvents or inappropriate pH conditions can also lead to chemical modifications and degradation of the molecule.

Q2: Which extraction methods are recommended to minimize degradation?

A2: Methods that operate at or below room temperature are generally preferred. These include:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 at mild temperatures, which is non-toxic and non-flammable, making it ideal for thermolabile compounds.[1][2]

  • Ultrasound-Assisted Extraction (UAE): Can be performed at controlled, lower temperatures and for shorter durations, reducing the risk of thermal degradation.[3][4][5]

  • Microwave-Assisted Extraction (MAE): While this method uses heat, it is very rapid, which can minimize the overall exposure time to high temperatures.[6][7][8]

  • Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and clean-up into a single step at room temperature, reducing sample handling and exposure to harsh conditions.[9]

Q3: What are the best practices for storing the plant material before extraction?

A3: To prevent degradation of terpenes before extraction even begins, it is recommended to freeze the plant material immediately after harvesting. Studies have shown significant terpene loss during air-drying.

Q4: How should I choose a solvent for the extraction of this compound?

A4: The choice of solvent depends on the polarity of the target compound and the extraction method. For labdane diterpenes, which are moderately polar, solvents like ethanol, methanol, acetone, or mixtures with less polar solvents like hexane are often used.[10][11] For methods like SFE, supercritical CO2 is the primary solvent, sometimes with a co-solvent like ethanol.[1][12] It is crucial to use high-purity solvents to avoid reactions with impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Recommended Solution
Incomplete Extraction - Increase extraction time.- Reduce particle size of the plant material by grinding.- Optimize the solvent-to-solid ratio.- Consider a more efficient extraction technique (e.g., UAE or MAE).
Degradation during Extraction - Lower the extraction temperature.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Poor Solvent Choice - Test a range of solvents with varying polarities to find the optimal one for this compound.- Consider using a solvent mixture to improve extraction efficiency.
Issue 2: Presence of Impurities and Co-extractives
Potential Cause Recommended Solution
Non-selective Extraction Solvent - Use a more selective solvent or a sequence of solvents with increasing polarity for fractional extraction.- For SFE, adjust the pressure and temperature to fine-tune selectivity.[1]
Extraction of Pigments (e.g., Chlorophyll) - Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll before extracting with a more polar solvent.- Utilize a clean-up step after extraction, such as solid-phase extraction (SPE) or column chromatography.
Formation of Emulsions during Liquid-Liquid Extraction - Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[13]
Issue 3: Suspected Degradation of the Target Compound
Potential Cause Recommended Solution
Thermal Degradation - Avoid high temperatures during all steps, including solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure.- For MAE, use pulsed heating to control the temperature.
Oxidative Degradation - Degas solvents before use.- Work under an inert atmosphere.- Add an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent, if compatible with downstream applications.
Acid or Base-Catalyzed Degradation - Ensure the plant material is neutralized before extraction if it is naturally acidic or basic.- Use neutral, high-purity solvents.- Buffer the extraction mixture if pH control is necessary.

Experimental Protocols

Below are detailed methodologies for recommended extraction techniques, designed to minimize the degradation of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried and frozen plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol.

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the ultrasonic power to 300 W, the temperature to 40°C, and the extraction time to 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of 95% ethanol.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.

  • Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Grind the dried plant material and pack it into the extraction vessel.

  • Extraction Parameters:

    • Set the extraction temperature to 40°C.

    • Set the extraction pressure to 20 MPa.

    • Use a CO2 flow rate of 2 L/min.

    • For enhanced polarity, a co-solvent of 5% ethanol can be added to the supercritical CO2.

  • Collection:

    • The extract is collected in a separator at a lower pressure (e.g., 5 MPa) and room temperature.

  • Post-Processing: The collected extract can be further purified if necessary. Store under the same conditions as the UAE extract.

Quantitative Data Summary

The following table summarizes a comparison of different extraction methods for labdane diterpenes from Coleus forskohlii, highlighting the efficiency of modern techniques.

Extraction MethodTimeSolvent VolumeRecovery Rate (%)Reference
MSPD 20 min10 mL98.36 - 102.08[9]
Soxhlet Extraction 6 h150 mLN/A[9]
Heat Reflux Extraction 2 h100 mLN/A[9]
UAE 30 min100 mLN/A[9]
MAE 5 min100 mLN/A[9]

N/A: Not available in the cited source, but MSPD was shown to be superior in terms of time and solvent consumption while providing excellent recovery.

Visualizations

Experimental Workflow for Minimizing Degradation

experimental_workflow start Start: Fresh Plant Material freeze Immediate Freezing (-20°C to -80°C) start->freeze Harvest grind Grinding of Frozen Material freeze->grind Pre-processing extraction Extraction (Low Temperature Method) grind->extraction Sample Preparation filtration Filtration extraction->filtration Separation concentration Solvent Evaporation (Low Temp, Reduced Pressure) filtration->concentration Purification storage Storage (-20°C, Amber Vial, Inert Gas) concentration->storage Preservation end End: Purified this compound storage->end

Caption: A workflow for this compound extraction emphasizing degradation minimization.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_extraction Is the extraction process complete? start->check_extraction check_degradation Is there evidence of degradation? check_extraction->check_degradation Yes optimize_extraction Optimize Extraction Parameters: - Increase time - Reduce particle size - Change method (e.g., UAE) check_extraction->optimize_extraction No check_solvent Is the solvent choice optimal? check_degradation->check_solvent No minimize_degradation Minimize Degradation Factors: - Lower temperature - Protect from light - Use inert atmosphere check_degradation->minimize_degradation Yes optimize_solvent Optimize Solvent System: - Test different polarities - Use solvent mixtures check_solvent->optimize_solvent No solution Improved Yield check_solvent->solution Yes optimize_extraction->solution minimize_degradation->solution optimize_solvent->solution

Caption: A decision tree for troubleshooting low yields in this compound extraction.

References

"selecting appropriate solvents for Labd-13-ene-8,15-diol spectroscopic analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a ppropriate solvents for the spectroscopic analysis of Labd-13-ene-8,15-diol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Solvent Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate solvent for the spectroscopic analysis of this compound.

SolventSelectionWorkflow Solvent Selection Workflow for this compound Analysis cluster_input Initial Considerations cluster_evaluation Evaluation Steps cluster_output Outcome A Define Spectroscopic Technique (NMR, IR, UV-Vis, MS) B Check Compound Solubility (this compound) A->B C Evaluate Solvent Properties (Transparency, Polarity, Volatility) B->C D Consider Potential Interactions (Solute-Solvent) C->D E Select Optimal Solvent D->E Criteria Met F Troubleshooting D->F Issues Encountered F->B Re-evaluate

Caption: A flowchart illustrating the decision-making process for solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: Based on available data for similar labdane diterpenes, Dimethyl Sulfoxide (DMSO) is a good starting point due to its high polarity and ability to dissolve a wide range of organic compounds. Chlorinated solvents like chloroform and dichloromethane, as well as alcohols like methanol and ethanol, are also likely to be effective.

Q2: Can I use protic solvents like methanol or ethanol for all spectroscopic techniques?

A2: While methanol and ethanol can be good solvents for solubility, they may not be ideal for all techniques. In Infrared (IR) spectroscopy, the broad O-H stretching band of the alcohol solvent can interfere with the O-H signal from this compound. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated versions of these solvents (e.g., methanol-d4) are necessary to avoid large solvent proton signals that would obscure the analyte signals.

Q3: My compound is not soluble in common NMR solvents like chloroform-d. What should I do?

A3: If solubility is an issue in chloroform-d, you can try more polar deuterated solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6.[1] It may also be beneficial to gently warm the sample or use sonication to aid dissolution.

Q4: For UV-Vis spectroscopy, does the solvent choice matter if this compound has no strong chromophore?

A4: Yes, the solvent choice is still important. Although this compound lacks a strong chromophore and is expected to have weak UV absorbance, the solvent itself must be transparent in the wavelength range of interest. The UV cutoff of the solvent is a critical parameter to consider to avoid solvent absorbance masking the weak analyte signal.

Q5: What are the key considerations for choosing a solvent for Mass Spectrometry (MS)?

A5: For MS, especially when coupled with liquid chromatography (LC-MS), the solvent must be volatile to allow for efficient ionization and evaporation in the ion source. Common choices include mixtures of water with acetonitrile or methanol. Small amounts of volatile acids (e.g., formic acid) or bases are often added to improve ionization efficiency.[2] Non-volatile buffers or salts should be avoided as they can contaminate the instrument.[2]

Solvent Properties for Spectroscopic Analysis

The following tables summarize the properties of common solvents relevant to the spectroscopic analysis of this compound.

Table 1: Recommended Solvents for Different Spectroscopic Techniques

Spectroscopic TechniquePrimary RecommendationsSecondary RecommendationsNot Recommended
NMR Spectroscopy Chloroform-d (CDCl₃), Acetone-d₆, Methanol-d₄Dimethyl Sulfoxide-d₆ (DMSO-d₆)Non-deuterated solvents
IR Spectroscopy Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂)Carbon Tetrachloride (CCl₄) (use with caution due to toxicity)Protic solvents (Methanol, Ethanol)
UV-Vis Spectroscopy Methanol, Ethanol, AcetonitrileHexane, CyclohexaneSolvents with high UV cutoff (e.g., Acetone)
Mass Spectrometry Acetonitrile, Methanol, WaterIsopropanolNon-volatile buffers, salts

Table 2: Physical Properties and UV Cutoff of Common Solvents

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)
Acetone5.156330
Acetonitrile5.882190
Chloroform4.161245
Cyclohexane0.281210
Dichloromethane3.140235
Dimethyl Sulfoxide7.2189265
Ethanol4.378210
Hexane0.169210
Methanol5.165210
Water10.2100<190

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Visually inspect the solution to ensure the sample is fully dissolved and there is no particulate matter.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Place the NMR tube in the spectrometer for analysis.

Sample Preparation for IR Spectroscopy
  • Solution Method:

    • Dissolve a small amount (1-5 mg) of this compound in a volatile, non-polar solvent with good IR transparency (e.g., chloroform).

    • Transfer a few drops of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Acquire the IR spectrum.

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Sample Preparation for UV-Vis Spectroscopy
  • Prepare a stock solution of this compound by dissolving a precisely weighed amount in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).

  • Use a quartz cuvette for the analysis.

  • Fill the cuvette with the blank solvent and record a baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it for measurement.

  • Acquire the UV-Vis spectrum of the sample.

Sample Preparation for Mass Spectrometry (LC-MS)
  • Prepare a stock solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a suitable concentration for injection (typically in the low µg/mL to ng/mL range).

  • The mobile phase should consist of high-purity, LC-MS grade solvents (e.g., water and acetonitrile) and may contain a small percentage of a volatile modifier like formic acid to aid ionization.[2]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Inject the sample into the LC-MS system.

Troubleshooting Guide

Problem: Poor signal or no peaks observed in the spectrum.

Possible CauseSuggested Solution
Insufficient sample concentration Increase the concentration of the sample. For UV-Vis, a more concentrated sample might be needed if the molar absorptivity is low.
Low solubility in the chosen solvent Select a more appropriate solvent with better solubilizing power for this compound. Sonication or gentle heating may also help.
Instrument malfunction Ensure the instrument is properly calibrated and functioning correctly. Check light sources, detectors, and other components as per the manufacturer's guidelines.[3]
Incorrect sample positioning Ensure the sample cuvette or holder is correctly placed in the instrument's light path.

Problem: Extraneous or unexpected peaks in the spectrum.

Possible CauseSuggested Solution
Solvent impurity Use high-purity or spectroscopic grade solvents. Running a blank spectrum of the solvent can help identify impurity peaks.
Contamination of sample or glassware Ensure all glassware is thoroughly cleaned and dried. Avoid introducing contaminants during sample preparation.
Presence of water For NMR, a broad peak around 1.5-4.5 ppm (depending on the solvent) may indicate the presence of water. Use dry solvents and glassware. For IR, a broad peak around 3200-3600 cm⁻¹ can be due to water.
Solvent peaks (NMR) Use deuterated solvents for ¹H NMR to minimize solvent signals. Be aware of the residual proton signals of the deuterated solvent.

Problem: Broad or distorted peaks.

Possible CauseSuggested Solution
Sample aggregation (NMR) Decrease the sample concentration or try a different solvent.
Poor shimming (NMR) Re-shim the magnet to improve the homogeneity of the magnetic field.
High sample concentration (UV-Vis) Dilute the sample to be within the linear range of the Beer-Lambert law.
Light scattering (UV-Vis) If the solution is cloudy or contains suspended particles, filter or centrifuge the sample.
Hydrogen bonding (IR) The O-H stretch of the diol will naturally be broad due to hydrogen bonding. This is an intrinsic property of the molecule.

Problem: Inconsistent or drifting readings.

Possible CauseSuggested Solution
Instrument not warmed up Allow the instrument, especially the light source, to warm up and stabilize before taking measurements.
Temperature fluctuations Maintain a stable laboratory temperature, as temperature can affect both the instrument and the sample.
Sample evaporation Keep cuvettes capped when possible to prevent solvent evaporation, which would change the concentration over time.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Labd-13-ene-8,15-diol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the batch-to-batch variability of Labd-13-ene-8,15-diol extracted from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a labdane-type diterpene, a class of natural products with a bicyclic decalin core.[1] These compounds are of significant scientific interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Primary plant sources for this compound include:

  • Cistus species: Particularly Cistus creticus and Cistus ladanifer, where it is found in the leaves and the resinous exudate known as "labdanum".[3][4]

  • Brachyglottis species: Found in New Zealand, such as Brachyglottis repanda and Brachyglottis monroi.

  • Ziziphus jujuba: Commonly known as jujube, its fruits contain this compound.

Q2: What are the main causes of batch-to-batch variability in the yield and purity of this compound?

Batch-to-batch variability is a common challenge in natural product extraction and can be attributed to three main areas:

  • Raw Material Variation: The chemical composition of plants can be influenced by genetic differences, geographical location, climate, harvest time, and post-harvest processing.[5][6] For instance, the concentration of diterpenes in Cistus ladanifer leaves has been observed to be highest in winter.[3]

  • Extraction Process Inconsistencies: Variations in extraction parameters such as the choice of solvent, temperature, time, and the physical state of the plant material can significantly impact the yield and purity of the target compound.[7][8]

  • Post-Extraction Handling: Degradation of the isolated compound can occur due to improper storage conditions, such as exposure to light, heat, or air.[9]

Q3: Which analytical techniques are recommended for the quantification of this compound?

For the accurate quantification of this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of diterpenoids.[10] When coupled with a Photo Diode Array (PDA) or Ultraviolet (UV) detector, it allows for both quantification and assessment of purity. A validated HPLC method should demonstrate good linearity, precision, accuracy, and sensitivity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of labdane diterpenes, providing both quantitative data and structural information.[12]

  • Spectrophotometry: A simple and rapid colorimetric method using reagents like vanillin and sulfuric acid can be used for the quantification of total triterpenes and diterpenes.[13][14] However, this method is less specific than chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for the structural elucidation and purity assessment of isolated compounds.[15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently extract the compound.This compound is a relatively non-polar molecule. Start with non-polar solvents like hexane or dichloromethane, followed by extraction with more polar solvents like ethanol or methanol to create a polarity gradient.[1][17]
Suboptimal Extraction Conditions: Temperature, time, or solvent-to-solid ratio may not be ideal.Optimize extraction parameters. For solvent extraction, ensure sufficient time for maceration or an adequate number of cycles for Soxhlet extraction. For heat-sensitive compounds, consider cold extraction methods.[9][18]
Degradation During Extraction: High temperatures can lead to the degradation of terpenes.[18]Use lower extraction temperatures or employ non-thermal methods like supercritical fluid extraction (SFE) with CO2.[19] Freezing plant material before grinding can also help prevent the loss of volatile compounds.[9]
Inconsistent Results Between Batches Raw Material Variability: Differences in plant material from different harvests or suppliers.Source plant material from a single, reputable supplier. Implement rigorous quality control on incoming raw materials, including macroscopic and microscopic identification and chemical fingerprinting.[5][6]
Inconsistent Extraction Procedure: Minor variations in the experimental protocol between batches.Strictly adhere to a standardized and validated Standard Operating Procedure (SOP) for every extraction.
Co-extraction of Impurities Poor Solvent Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities.Employ a multi-step extraction with solvents of varying polarities. Use chromatographic techniques like column chromatography for purification. Matrix Solid-Phase Dispersion (MSPD) can combine extraction and clean-up in a single step.[10]
Poor Chromatographic Resolution (HPLC/GC) Inappropriate Column or Mobile/Stationary Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other components.For HPLC, use a C18 column and optimize the mobile phase (e.g., methanol/water or acetonitrile/water gradients). For GC, select a suitable capillary column (e.g., HP-5MS).[10][12]
Co-eluting Peaks: Other compounds in the extract have similar retention times.Adjust the gradient or temperature program. Consider using a more selective detector, such as a mass spectrometer (MS).
Compound Degradation During Storage Exposure to Light, Heat, or Oxygen: Labdane diterpenes can be susceptible to degradation under adverse storage conditions.Store purified this compound and extracts in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or below).

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Cistus creticus Leaves
  • Plant Material Preparation:

    • Air-dry the leaves of Cistus creticus in a well-ventilated area, protected from direct sunlight.

    • Grind the dried leaves into a fine powder using a mechanical grinder. To minimize the loss of volatile compounds, consider freezing the leaves with liquid nitrogen before grinding.[9]

  • Extraction:

    • Perform a sequential extraction using solvents of increasing polarity.

    • Step 1 (Non-polar extraction): Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the extract. Repeat this step three times. Combine the hexane extracts. This fraction will contain non-polar compounds, including some diterpenes.

    • Step 2 (Medium-polar extraction): Air-dry the plant residue from the hexane extraction. Macerate the residue in dichloromethane (1:10 w/v) for 24 hours at room temperature. Filter and repeat three times. Combine the dichloromethane extracts.

    • Step 3 (Polar extraction): Air-dry the plant residue from the dichloromethane extraction. Macerate the residue in methanol (1:10 w/v) for 24 hours at room temperature. Filter and repeat three times. Combine the methanolic extracts.[1]

  • Concentration:

    • Concentrate each of the combined extracts (hexane, dichloromethane, and methanol) separately using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Purification (Column Chromatography):

    • The dichloromethane and methanol extracts are likely to contain this compound.

    • Subject the concentrated extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate them.

Protocol 2: Validated HPLC-UV Method for Quantification

This protocol is a general guideline and should be validated for your specific instrumentation and sample matrix according to ICH guidelines.[20][21]

Parameter Specification
Instrumentation High-Performance Liquid Chromatography system with a UV or PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B). Start with a higher proportion of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength Diterpenes often lack strong chromophores, so detection is typically performed at low wavelengths, such as 210 nm. A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance.
Standard Preparation Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Quantification Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₆O₂
Molecular Weight 308.50 g/mol
XLogP3 5.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Polar Surface Area 40.5 Ų

Data sourced from PubChem.

Table 2: Comparison of Extraction Methods for Diterpenes

Extraction Method Advantages Disadvantages
Maceration Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction More efficient than maceration due to continuous solvent cycling.Requires heating, which can degrade thermolabile compounds; consumes a larger volume of solvent.[22]
Ultrasound-Assisted Extraction (UAE) Faster extraction times, increased efficiency.May cause degradation of some compounds due to localized high temperatures and pressures.
Supercritical Fluid Extraction (SFE) Environmentally friendly (uses CO₂), allows for selective extraction by tuning pressure and temperature.High initial equipment cost.[19]
Microwave-Assisted Extraction (MAE) Rapid extraction, reduced solvent consumption.Potential for localized overheating and degradation of target compounds.

Visualizations

Experimental_Workflow cluster_0 1. Raw Material Preparation cluster_1 2. Extraction cluster_2 3. Purification cluster_3 4. Analysis & Quality Control raw_material Plant Material (e.g., Cistus creticus leaves) drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Hexane, DCM, MeOH) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Column Chromatography concentration->purification fractions Fraction Collection & TLC Monitoring purification->fractions purified_compound Purified this compound fractions->purified_compound hplc HPLC-UV/PDA Analysis purified_compound->hplc purified_compound->hplc gcms GC-MS Analysis purified_compound->gcms nmr NMR Spectroscopy purified_compound->nmr Variability_Factors cluster_raw_material Raw Material cluster_extraction Extraction Process cluster_handling Post-Extraction Handling variability Batch-to-Batch Variability of this compound genetics Genetics genetics->variability environment Environment & Geography environment->variability harvest Harvest Time harvest->variability post_harvest Post-Harvest Processing post_harvest->variability solvent Solvent Choice solvent->variability temperature Temperature temperature->variability time Duration time->variability method Extraction Method method->variability storage Storage Conditions (Light, Temp, Air) storage->variability analysis Analytical Method Variability analysis->variability

References

"refining cytotoxicity assay conditions for reproducible results with Labd-13-ene-8,15-diol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible cytotoxicity assay results with Labd-13-ene-8,15-diol.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for testing this compound in a cytotoxicity assay?

A recommended starting point is to perform a serial dilution over a broad concentration range, such as from 100 µM down to 1 nM. This wide range will help determine the half-maximal inhibitory concentration (IC50) for the specific cell line being tested.

Q2: this compound is a hydrophobic compound. What is the best way to dissolve it for in vitro assays?

Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous culture media. It is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Q3: I am observing inconsistent IC50 values between replicate plates. What are the potential causes and solutions?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. To mitigate this, ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently and work efficiently to prevent cells from settling.

  • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate the compound and affect cell growth. To avoid this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental data points.

  • Compound Precipitation: At higher concentrations, hydrophobic compounds like this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different solubilization method.

Q4: My results show low absorbance or fluorescence readings across the entire plate. What could be the problem?

Low signal can be attributed to a few key issues:

  • Low Cell Density: The number of cells seeded may be too low for the assay to generate a detectable signal. It is crucial to determine the optimal cell seeding density for each cell line through a preliminary experiment.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for the compound's mechanism of action. For instance, if the compound is cytostatic (inhibits cell growth) rather than cytotoxic (kills cells), a proliferation assay might be more appropriate than a viability assay that measures metabolic activity.

Q5: What is the likely mechanism of action for this compound-induced cytotoxicity?

While the precise signaling pathway for this compound is not definitively established in the currently available literature, related labdane diterpenes, such as sclareol, have been shown to induce apoptosis (programmed cell death). This process often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. Sclareol, for instance, has been reported to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis in a manner that is independent of the p53 tumor suppressor protein.[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension; use reverse pipetting for viscous solutions.
Edge effects in multi-well platesFill outer wells with sterile PBS or media and do not use for experimental data.
Compound precipitationVisually inspect wells; optimize solvent concentration or consider alternative solubilization methods.
Low Signal or No Dose-Response Sub-optimal cell densityPerform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Compound inactivity or instabilityTest a wider concentration range; assess compound stability in culture medium over the incubation period.
Incorrect assay choiceConsider if the compound is cytostatic rather than cytotoxic and select an appropriate assay (e.g., proliferation vs. viability).
U-Shaped Dose-Response Curve Compound precipitation at high concentrationsVisually confirm solubility at all tested concentrations. Exclude data points where precipitation is observed.
Direct interference with assay reagentsRun a "compound-only" control (compound in cell-free media) to check for direct chemical reactions with the assay dye.
High Background Signal Contamination of reagents or cellsUse aseptic techniques; regularly test for mycoplasma contamination.
Intrinsic color or fluorescence of the compoundInclude a "compound-only" control and subtract the background absorbance/fluorescence from the experimental wells.

Quantitative Data

The cytotoxic activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
(13E)-labd-13-ene-8α,15-diolP388Murine Leukemia8.3[3]
(13E)-labd-13-ene-8α,15-diolB16-F10Murine Melanoma12.7[3]
(13E)-labd-13-ene-8α,15-diolKBHuman Cervical Carcinoma21.3[3]
(13E)-labd-13-ene-8α,15-diolSNU-C4Human Colon Cancer15.4[3]
(13E)-labd-13-ene-8α,15-diolA549Human Lung Carcinoma10.2[3]
(13E)-labd-13-ene-8α,15-diolHep2Human Larynx Carcinoma18.5[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.5% DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay measures cell density based on the staining of total cellular protein.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Shake the plates for 5 minutes and record the absorbance at 510 nm.

Visualizations

Experimental_Workflow General Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay_reagent Addition of Assay Reagent (e.g., MTT, SRB) incubation->assay_reagent readout Signal Detection (Absorbance/Fluorescence) assay_reagent->readout data_processing Data Processing (Background Subtraction) readout->data_processing dose_response Dose-Response Curve Generation data_processing->dose_response ic50 IC50 Calculation dose_response->ic50

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway Hypothetical Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Labd-13-ene-8,15-diol Versus Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the cytotoxic properties of two structurally similar labdane-type diterpenes: Labd-13-ene-8,15-diol and sclareol. The following sections detail their effects on various cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and sclareol has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below for comparison.

CompoundCancer TypeCell LineIC50 (µg/mL)IC50 (µM)¹Incubation Time (hours)
(13E)-labd-13-ene-8α,15-diol Murine LeukemiaP3888.3~26.9Not Specified
Murine MelanomaB16-F10>8.3>26.9Not Specified
Human Breast CancerMDA-MB-231>8.3>26.9Not Specified
Human Lung CarcinomaA549>8.3>26.9Not Specified
Human Epidermoid CarcinomaKB>8.3>26.9Not Specified
Human Colon AdenocarcinomaSNU-C4>8.3>26.9Not Specified
Human LeukemiaVarious11.4 - 27.3~36.9 - 88.548
Sclareol Human Lung CarcinomaA54919~61.648[1]
Human Lung Carcinoma (Hypoxia)A5498~25.948[1]
Human Breast CancerMCF-7Not Specified27.65Not Specified
Human OsteosarcomaMG63Not Specified11.0Not Specified[2]
Human LeukemiaVarious< 20< ~64.8Not Specified

¹ IC50 values were converted from µg/mL to µM assuming a molecular weight of approximately 308.5 g/mol for both compounds.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

MTT Assay Protocol

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or sclareol. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Cell Treatment with Compounds cell_seeding->treatment compound_prep Preparation of Compound Dilutions (this compound & Sclareol) compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan with DMSO formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Workflow for assessing cytotoxicity.

G Comparative Signaling Pathways in Cytotoxicity cluster_sclareol Sclareol cluster_labd This compound sclareol Sclareol cell_cycle_arrest G0/G1 Phase Cell Cycle Arrest sclareol->cell_cycle_arrest apoptosis Induction of Apoptosis sclareol->apoptosis hif1a Inhibition of HIF-1α sclareol->hif1a jak_stat Modulation of JAK/STAT Pathway sclareol->jak_stat p53_independent p53-Independent Pathway apoptosis->p53_independent labd This compound dna_synthesis Inhibition of DNA Synthesis labd->dna_synthesis unknown_pathway Specific Signaling Pathways (To be elucidated) dna_synthesis->unknown_pathway

Signaling pathways in cytotoxicity.

Discussion of Signaling Pathways

Sclareol: The cytotoxic effects of sclareol are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G0/G1 phase.[3] In some cancer cell lines, this induction of apoptosis occurs through a p53-independent mechanism.[4] Furthermore, sclareol has been shown to inhibit the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor survival under hypoxic conditions.[1] It also appears to modulate the JAK/STAT signaling pathway, which is often dysregulated in cancer.

(13E)-labd-13-ene-8α,15-diol: While studies have demonstrated that (13E)-labd-13-ene-8α,15-diol exhibits cytotoxic activity and can inhibit DNA synthesis, the specific signaling pathways responsible for these effects have not yet been fully elucidated.[5] Further research is required to determine the precise molecular mechanisms underlying its anticancer properties.

Conclusion

Both this compound and sclareol demonstrate cytotoxic activity against various cancer cell lines. Sclareol has been more extensively studied, with its mechanisms of action linked to the induction of apoptosis and cell cycle arrest through multiple signaling pathways. (13E)-labd-13-ene-8α,15-diol also shows promise as a cytotoxic agent, particularly against leukemic cells.[5] However, a deeper understanding of its molecular targets and signaling pathways is necessary. This comparative guide highlights the potential of these natural compounds in oncology research and underscores the need for further investigation to explore their therapeutic applications.

References

Validating the Anti-Cancer Efficacy of Labdane Diterpenes in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the anti-cancer effects of labdane diterpenes, focusing on Sclareol (Labd-14-ene-8,13-diol), a closely related analog of Labd-13-ene-8,15-diol, in various animal models. Due to the limited availability of in vivo data for this compound, this guide leverages the extensive research on Sclareol to provide insights into the potential therapeutic efficacy of this class of compounds. The performance of Sclareol is compared with established chemotherapeutic agents, including Cisplatin, Doxorubicin, and Paclitaxel, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Anti-Cancer Activity

The following table summarizes the quantitative data from various preclinical studies, offering a direct comparison of the anti-tumor efficacy of Sclareol and standard chemotherapeutic drugs in different cancer models.

Table 1: Comparison of Anti-Cancer Effects in Animal Models

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Findings
Sclareol Human Colon Cancer (HCT116 xenograft)Immunodeficient NOD/SCID miceLiposome-encapsulated Sclareol (intraperitoneal)Marked suppression of tumor growth.[1]
Sclareol Small Cell Lung Carcinoma (H1688 xenograft)SCID miceNot specifiedInhibited tumor weight and volume.[2][3]
Sclareol Breast CancerBALB/c miceDirect intra-tumoral injectionReduced tumor growth.[4]
Cisplatin Breast Cancer (4T1 allograft)BALB/c mice2 mg/kg (neoadjuvant)Inhibited cancer metastasis.[5]
Cisplatin BRCA-associated Breast CancerK14cre;Brca1F/F;p53F/F miceIntraductal injectionAttenuated tumor development.[6][7]
Doxorubicin Triple-Negative Breast Cancer (4T1 model)Not specifiedLiposomal formulationTwofold inhibition of tumor growth.[8]
Doxorubicin Breast Cancer (spontaneous)BALB-neuT mice5 times lower than therapeutic dose (in nanosponges)60% inhibition of cancer growth.[9]
Paclitaxel Breast Cancer (MCF-7 xenograft)MCF-7-bearing miceNot specifiedSignificantly inhibited breast tumor growth.[10]
Paclitaxel Breast Cancer (4T1 model)Not specifiedLow-dose metronomic therapyStronger anti-tumor activity in suppressing primary and metastatic tumors.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.

Sclareol in Human Colon Cancer Xenograft Model
  • Cell Line: HCT116(p53-/-) human colon cancer cells.

  • Animal Model: Immunodeficient NOD/SCID mice.

  • Procedure:

    • HCT116(p53-/-) cells are harvested and injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to establish and grow to a palpable size.

    • Liposome-encapsulated Sclareol is administered intraperitoneally at the maximum tolerated dose.

    • Tumor growth is monitored and measured regularly.

  • Endpoint: Assessment of tumor growth suppression compared to a control group.[1]

Cisplatin in a Breast Cancer Metastasis Model
  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: BALB/c mice.

  • Procedure:

    • 4T1 cells are implanted into the mammary fat pad of the mice.

    • Neoadjuvant treatment with Cisplatin (2 mg/kg) is administered.

    • Primary tumor growth and metastasis to distant organs (e.g., lungs) are evaluated.

  • Endpoint: Inhibition of cancer cell migration and metastasis.[5]

Doxorubicin in a Spontaneous Breast Cancer Model
  • Animal Model: BALB-neuT mice, which spontaneously develop mammary tumors.

  • Procedure:

    • Mice are monitored for the development of spontaneous breast tumors.

    • Doxorubicin formulated in β-cyclodextrin nanosponges is administered at a dose five times lower than the standard therapeutic dose.

    • Tumor growth, neoangiogenesis, and lymphangiogenesis are assessed.

  • Endpoint: Inhibition of breast cancer growth and evaluation of cardiotoxicity.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these anti-cancer agents is vital for targeted drug development. The following diagrams illustrate the key signaling pathways involved.

Sclareol-Induced Apoptosis Pathway

Sclareol has been shown to induce apoptosis in cancer cells through a p53-independent mechanism, involving the activation of caspases.[1]

Sclareol_Apoptosis_Pathway Sclareol Sclareol Mitochondria Mitochondria Sclareol->Mitochondria activates Caspase8 Caspase-8 Sclareol->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sclareol-induced p53-independent apoptosis pathway.

Experimental Workflow for Xenograft Model

The following diagram outlines a typical workflow for evaluating the efficacy of an anti-cancer compound using a xenograft animal model.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cancer Cell Culture TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Treatment Treatment (Compound vs. Control) TumorGrowth->Treatment DataCollection Data Collection (Tumor Volume, etc.) Treatment->DataCollection Endpoint Endpoint Analysis (Histology, Biomarkers) DataCollection->Endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Logical Relationship of Drug Efficacy Evaluation

This diagram illustrates the logical progression from in vitro to in vivo studies for validating the anti-cancer effects of a compound.

Drug_Efficacy_Logic InVitro In Vitro Studies (Cell Viability, Apoptosis) InVivo In Vivo Animal Models (Xenografts) InVitro->InVivo Promising results lead to Clinical Clinical Trials InVivo->Clinical Positive efficacy and safety lead to

Caption: Logical flow for validating anti-cancer drug efficacy.

References

"head-to-head comparison of the anti-inflammatory activity of different labdane diterpenes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Labdane diterpenes, a class of natural products primarily found in plants, have emerged as promising candidates for the development of novel anti-inflammatory agents.[1][2] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This guide provides an objective, data-driven comparison of the anti-inflammatory activities of various labdane diterpenes, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of labdane diterpenes is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several labdane diterpenes against key inflammatory targets. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells

CompoundSourceIL-6 IC50 (µM)IL-12 p40 IC50 (µM)TNF-α IC50 (µM)
Hedycoronen AHedychium coronarium4.1 ± 0.25.2 ± 0.246.0 ± 1.3
Labda-8(17),11,13-trien-16,15-olideHedychium coronarium9.1 ± 0.38.7 ± 0.3> 100
Hedycoronen BHedychium coronarium6.5 ± 0.27.3 ± 0.312.7 ± 0.3
Coronarin GHedychium coronarium0.19 ± 0.110.34 ± 0.150.21 ± 0.09
Coronarin HHedychium coronarium2.54 ± 0.453.12 ± 0.541.98 ± 0.32
Hedyforrestin CHedychium coronarium10.38 ± 2.348.79 ± 1.569.87 ± 1.87

Data sourced from studies on labdane-type diterpenoids from the rhizomes of Hedychium coronarium.[4][5]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineNO Inhibition IC50
AndrographolideRAW 264.7 macrophages8.8 µM
14-Deoxy-11,12-didehydroandrographolideMurine macrophages94.12 ± 4.79 µM[6]
NeoandrographolideMurine macrophages> 100 µM[6]
AndrograpaninMurine macrophages> 100 µM[6]

Note: The data for Andrographolide and its derivatives were obtained from different studies and experimental conditions, and thus represent an indirect comparison.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for the key experiments cited in this guide.

Inhibition of Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Cell Culture: BMDCs are generated from the bone marrow of mice and cultured in a suitable medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Cell Seeding and Treatment: BMDCs are seeded in 96-well plates and pre-treated with various concentrations of the labdane diterpenes for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-6, IL-12 p40, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[4][5]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the labdane diterpene for 1-2 hours.[3]

  • Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.[3]

  • Incubation: The cells are incubated for 24 hours.[3]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8] An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm.[8][9]

  • Data Analysis: The amount of nitrite is determined from a standard curve, and the IC50 value for NO inhibition is calculated.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of labdane diterpenes are largely attributed to their modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[11][12] Labdane diterpenes can inhibit this pathway at various points, thereby suppressing the inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Labdane_Diterpenes Labdane Diterpenes Labdane_Diterpenes->IKK Inhibition Labdane_Diterpenes->NFkB_n Inhibition of Translocation/Binding

Caption: NF-κB signaling pathway and points of inhibition by labdane diterpenes.

Experimental Workflow for Anti-inflammatory Activity Screening

The process of evaluating the anti-inflammatory potential of labdane diterpenes typically follows a standardized workflow, from initial cell culture to the final data analysis.

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Assay cluster_3 Data Analysis A1 Culture RAW 264.7 Macrophage Cells A2 Seed Cells in 96-well Plate A1->A2 B1 Treat with Labdane Diterpene Concentrations A2->B1 B2 Stimulate with LPS B1->B2 C1 Incubate for 24 hours B2->C1 C2 Perform Griess Assay for Nitric Oxide C1->C2 D1 Measure Absorbance at 540 nm C2->D1 D2 Calculate IC50 Value D1->D2 E1 Potency of Anti-inflammatory Activity D2->E1 Results

Caption: A typical experimental workflow for assessing NO inhibition.

References

Unveiling the Molecular Machinery: Labd-13-ene-8,15-diol's Mechanism of Action Confirmed by Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of Labd-13-ene-8,15-diol, a labdane-type diterpene with promising therapeutic potential. Through a comparative approach leveraging molecular docking studies, we elucidate its interaction with key protein targets implicated in cancer and viral infections. This document summarizes quantitative binding affinity data, details the experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.

Anticancer Activity: Targeting Adenylyl Cyclase

Molecular docking studies have identified adenylyl cyclase (AC) as a potential target for the anticancer effects of this compound. Adenylyl cyclase is a crucial enzyme in the G-protein coupled receptor signaling pathway, responsible for the conversion of ATP to cyclic AMP (cAMP). Dysregulation of the cAMP pathway has been linked to various cancers.

The pioneering work by Koukoulitsa et al. (2007) explored the interaction of labdane-type diterpenes, including a derivative of this compound, with the active site of adenylyl cyclase, drawing comparisons with forskolin, a known potent activator of AC.[1]

Comparative Docking Analysis against Adenylyl Cyclase

The following table summarizes the estimated binding energies of this compound's derivative and comparator molecules against adenylyl cyclase. A more negative binding energy indicates a stronger predicted binding affinity.

CompoundTarget ProteinEstimated Binding Energy (kcal/mol)Reference
1α,9α-dihydroxy this compoundAdenylyl Cyclase-7.82[Koukoulitsa et al., 2007][1]
ForskolinAdenylyl CyclaseNot explicitly stated in the abstract[Koukoulitsa et al., 2007][1]

Potential Antiviral Activity: Targeting SARS-CoV-2 Main Protease

While direct molecular docking studies of this compound against viral proteins are not yet available, its structural similarity to other labdane diterpenes with demonstrated antiviral activity suggests a potential mechanism of action. A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[2][3][4][5][6]

Comparative Docking Analysis of Diterpenes against SARS-CoV-2 Main Protease

To provide a comparative perspective, the following table presents the binding energies of various diterpenes that have been docked against the SARS-CoV-2 main protease in recent studies.

Compound ClassSpecific Derivative(s)Target ProteinBinding Energy (kcal/mol)Reference
AbietaneDerivative 5SARS-CoV-2 Mpro-6.63 ± 0.38[In silico assessment of diterpenes..., 2023][7][8]
JatrophaneNot specifiedSARS-CoV-2 Mpro-6.21 ± 0.28[In silico assessment of diterpenes..., 2023][7][8]
SegetaneDerivative 21SARS-CoV-2 MproNot specified, but showed stabilized complexes[In silico assessment of diterpenes..., 2023][7][8]
ParalianeDerivative 24SARS-CoV-2 Mpro-6.71 ± 0.63[In silico assessment of diterpenes..., 2023][7][8]
DolabellaneDD13SARS-CoV-2 MproNot explicitly stated, but showed promising inhibition[The dolabellane diterpenes..., 2021][9]
Reference Inhibitor GC373 SARS-CoV-2 Mpro -6.52 ± 0.30 [In silico assessment of diterpenes..., 2023][7][8]

Experimental Protocols: A Guide to Molecular Docking

The following protocol outlines a generalized workflow for performing molecular docking studies, as synthesized from various in silico investigations of natural products.

1. Protein Preparation:

  • Acquisition: Obtain the 3D crystal structure of the target protein (e.g., adenylyl cyclase, SARS-CoV-2 Mpro) from the Protein Data Bank (PDB).
  • Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
  • Protonation: Add polar hydrogen atoms to the protein, which is crucial for establishing correct hydrogen bonding interactions.
  • Charge Assignment: Assign appropriate atomic charges to the protein residues.

2. Ligand Preparation:

  • Structure Generation: Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem or construct it using molecular modeling software.
  • Energy Minimization: Optimize the ligand's geometry to its lowest energy conformation.
  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. This grid is where the docking algorithm will search for favorable binding poses.
  • Docking Algorithm: Employ a docking algorithm (e.g., AutoDock Vina, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the protein's active site.
  • Scoring Function: The algorithm uses a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity (e.g., estimated binding energy in kcal/mol).

4. Analysis of Results:

  • Binding Pose Visualization: The top-ranked binding poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
  • Binding Energy Comparison: The binding energies of the test compound are compared with those of known inhibitors or other relevant molecules to assess its potential potency.

Visualizing the Mechanisms

To better understand the biological context and the in silico methodology, the following diagrams have been generated using Graphviz.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Protein Structure (PDB) Preprocess Remove Water & Ligands PDB->Preprocess Protonate Add Polar Hydrogens Preprocess->Protonate Charges Assign Charges Protonate->Charges Grid Define Grid Box Charges->Grid LigandDB Ligand Structure Minimize Energy Minimization LigandDB->Minimize Torsion Define Rotatable Bonds Minimize->Torsion Dock Run Docking Algorithm Torsion->Dock Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Binding Pose Score->Visualize Compare Compare Binding Energies Visualize->Compare

Caption: Molecular Docking Experimental Workflow.

adenylyl_cyclase_pathway Ligand Hormone/Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets Labd This compound Labd->AC Modulates Activity

Caption: Adenylyl Cyclase Signaling Pathway.

sars_cov_2_replication Viral_RNA Viral Genomic RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Polyproteins Polyproteins (pp1a, pp1ab) Ribosome->Polyproteins Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Cleavage by NSPs Non-Structural Proteins (NSPs) Mpro->NSPs RTC Replication/Transcription Complex NSPs->RTC Formation of New_RNA New Viral RNA RTC->New_RNA Replication Virion_Assembly New Virion Assembly New_RNA->Virion_Assembly Labd This compound (Potential Inhibitor) Labd->Mpro Inhibits

Caption: SARS-CoV-2 Replication and Mpro Inhibition.

References

A Comparative Guide to Analytical Methods for Labd-13-ene-8,15-diol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Labd-13-ene-8,15-diol, a labdane diterpene with potential therapeutic properties, is crucial for research, quality control, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by typical performance data and detailed experimental protocols for cross-validation.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of diterpenoids and similar analytes.

ParameterHPLC-UVHPLC-ELSDGC-MSLC-MS/MS
Linearity (R²) > 0.999[1][2]> 0.99[3]> 0.999[4]> 0.99
Accuracy (% Recovery) 94.70–105.81%[1][5]98.36% to 102.08%[6]91.6-105.7%[7]85-115%
Precision (% RSD) < 6%[1][8]< 5%[9]< 15%[7]< 15%
Limit of Detection (LOD) 0.07–0.65 µg/mL[1][2]0.5-16.2 ng on column[9]0.6 µg/kg[4]Low ng/mL to pg/mL
Limit of Quantification (LOQ) 0.20–1.78 µg/mL[1]Low ng range[3]2.0 µg/kg[4]Low ng/mL to pg/mL
Specificity ModerateLowHighVery High
Throughput HighHighModerateHigh
Cost LowModerateModerateHigh
Derivatization Required NoNoYesNo
Experimental Workflow and Logical Relationships

A systematic approach is essential for the cross-validation of analytical methods to ensure data integrity and comparability. The following diagram illustrates a typical workflow for this process.

cross_validation_workflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Reference and Comparator Methods set_criteria Set Acceptance Criteria (e.g., ±20% agreement) define_methods->set_criteria sample_prep Prepare Spiked QC Samples and Incurred Samples set_criteria->sample_prep analyze_ref Analyze Samples with Reference Method sample_prep->analyze_ref analyze_comp Analyze Samples with Comparator Method sample_prep->analyze_comp compare_data Compare Quantitative Results analyze_ref->compare_data analyze_comp->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis assess_agreement Assess Agreement Against Acceptance Criteria statistical_analysis->assess_agreement conclusion Conclusion on Method Interchangeability assess_agreement->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis of this compound using HPLC-UV and GC-MS, which can be used in a cross-validation study.

Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

This protocol is suitable for extracting this compound from a solid or semi-solid biological matrix (e.g., plant tissue, cell pellets).

  • Homogenization: Weigh 0.5 g of the sample and place it in a mortar. Add 1.5 g of C18 sorbent.

  • Grinding: Gently grind the sample and sorbent together with a pestle for 5 minutes until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture into a 10 mL syringe barrel with a frit at the bottom. Place another frit on top of the mixture and gently compress to form a packed column.

  • Elution: Elute the packed column with 10 mL of methanol.

  • Concentration: Collect the eluate and evaporate it to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase for HPLC-UV analysis or the derivatization solvent for GC-MS analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound if the compound possesses a suitable chromophore or if analysis is performed at a low wavelength.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as diterpenoids often lack strong chromophores, detection at low wavelengths may be necessary)[1].

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

GC-MS Method with Derivatization

Due to the polar hydroxyl groups, derivatization is necessary to increase the volatility of this compound for GC-MS analysis.

  • Derivatization Protocol (Silylation):

    • To the dried extract from the sample preparation step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic fragment ions of the derivatized this compound.

Cross-Validation Protocol

To cross-validate the HPLC-UV and GC-MS methods, the following steps should be performed:

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a blank matrix with known amounts of this compound.

  • Analyze these QC samples, along with incurred samples (if available), using both the validated HPLC-UV method (reference method) and the GC-MS method (comparator method).

  • The results from the two methods should be statistically compared. The percentage difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20%.

By following these protocols and considering the performance characteristics outlined, researchers can select the most appropriate analytical method for their specific needs and ensure the generation of high-quality, reliable data for the quantification of this compound.

References

Synergistic Alliance: Labd-13-ene-8,15-diol Enhances the Efficacy of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that Labd-13-ene-8,15-diol, a naturally occurring diterpene, exhibits significant synergistic effects when combined with conventional anticancer drugs. This guide synthesizes the available experimental evidence, comparing the performance of these combination therapies against monotherapy in various cancer cell lines. Detailed experimental protocols and an exploration of the underlying molecular mechanisms are provided to support further research and drug development endeavors.

Enhanced Cytotoxicity in Combination Therapies

Quantitative analysis from multiple studies demonstrates that this compound, also known as sclareol, potentiates the cytotoxic effects of several well-established anticancer agents, including cisplatin, doxorubicin, etoposide, and cyclophosphamide. This synergy is observed across different cancer types, most notably in breast and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) of these drugs is significantly reduced when co-administered with sclareol, indicating that a lower dose of the chemotherapeutic agent is required to achieve the same level of cancer cell inhibition, potentially leading to reduced side effects in clinical settings.

Comparative Efficacy of Sclareol Combination Therapies
Cancer Cell LineAnticancer DrugIC50 (Drug Alone)IC50 (Drug + Sclareol)Fold Change in PotencyReference
Breast Cancer
MDD2Cisplatin~5.0 µM~2.5 µM~2.0Dimas et al., 2006
MDD2Doxorubicin~100 nM~50 nM~2.0Dimas et al., 2006
MDD2Etoposide~2.5 µM~1.25 µM~2.0Dimas et al., 2006
MCF-7CyclophosphamideNot specifiedIC50 of Sclareol reduced from 27.65 µM to 7.6 µM in combinationNot applicableAfshari et al., 2020[1]
Lung Cancer
A549CisplatinNot specifiedSynergistic effect observed at 50 µM Cisplatin + 100 µM SclareolNot specifiedPan et al., 2020

Unveiling the Molecular Mechanisms of Synergy

The synergistic effects of sclareol in combination with anticancer drugs are attributed to its influence on several key signaling pathways involved in cell survival, proliferation, and drug resistance.

One of the primary mechanisms identified is the downregulation of the DNA repair protein, Excision Repair Cross-Complementation group 1 (ERCC1).[2] High levels of ERCC1 are associated with resistance to platinum-based drugs like cisplatin. Sclareol has been shown to suppress the expression of ERCC1 in lung cancer cells, thereby increasing their sensitivity to cisplatin-induced DNA damage.[2]

ERCC1_Pathway Sclareol Sclareol JNK_AP1 JNK-AP1 Axis Sclareol->JNK_AP1 inhibits GSK3b_AP1_Snail GSK3β-AP1/Snail Axis Sclareol->GSK3b_AP1_Snail inhibits ERCC1 ERCC1 Expression JNK_AP1->ERCC1 GSK3b_AP1_Snail->ERCC1 Cisplatin_Resistance Cisplatin Resistance ERCC1->Cisplatin_Resistance

Furthermore, in breast cancer cells, sclareol has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The JAK/STAT3 signaling pathway plays a crucial role in cancer cell proliferation and survival. By attenuating STAT3 activation, sclareol enhances the pro-apoptotic effects of chemotherapeutic agents like cyclophosphamide.[1]

STAT3_Pathway Sclareol Sclareol STAT3 STAT3 Sclareol->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-survival & Proliferative Gene Expression pSTAT3->Gene_Expression

Experimental Protocols

The following are summarized methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of the anticancer drug alone, sclareol alone, or a combination of both for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Drugs (24-72h) A->B C Add MTT (4h incubation) B->C D Add DMSO to Dissolve Formazan C->D E Measure Absorbance (570 nm) D->E

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., ERCC1, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Western_Blot_Workflow

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds promise as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of established anticancer drugs at lower concentrations opens a potential avenue for developing more effective and less toxic treatment regimens. The elucidation of its mechanisms of action, particularly its role in modulating drug resistance and cell survival pathways, provides a solid foundation for its further investigation. Future studies should focus on in vivo models to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of these combination therapies. The development of co-formulations or drug delivery systems to ensure optimal biodistribution of both sclareol and the anticancer drug to the tumor site will be a critical next step in translating these promising preclinical results into clinical applications.

References

Evaluating the Specificity of Labd-13-ene-8,15-diol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the labdane diterpene, Labd-13-ene-8,15-diol, alongside other structurally related compounds. The focus is on its specificity in cytotoxic and antimicrobial activities, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is most prominently documented in the areas of cytotoxicity against cancer cell lines and antimicrobial effects. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and spectrum of activity.

Cytotoxic Activity of Labdane Diterpenes against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Labd-13-ene-8α,15-diol K562Chronic Myelogenous Leukemia21.3
U937Histiocytic Lymphoma27.3
MOLT3T-cell Acute Lymphoblastic Leukemia11.4
H9T-cell Lymphoma13.7
NAMALWABurkitt's Lymphoma19.2
Sclareol (Labd-14-ene-8,13-diol)HCT116Colon Cancer~100[1]
MCF-7Breast Cancer11.056 (13-epi-sclareol)[1]
H1688Small Cell Lung Cancer42.14[1]
H146Small Cell Lung Cancer69.96[1]
Chlorolabdans BRajiBurkitt's Lymphoma1.2[2]
Epoxylabdans ARajiBurkitt's Lymphoma13.4[2]
Coronarin AV-79Chinese Hamster LungSignificant Activity[3]
Coronarin BV-79Chinese Hamster LungSignificant Activity[3]
Antimicrobial Activity of Labdane Diterpenes

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
(13E)-labd-13-ene-8α,15-diol Staphylococcus aureusGram-positive>100[3]
Klebsiella pneumoniaeGram-negative<100[3]
Pseudomonas aeruginosaGram-negative<100[3]
13-episclareolStaphylococcus aureusGram-positive<100[3]
Klebsiella pneumoniaeGram-negative<100[3]
Pseudomonas aeruginosaGram-negative<100[3]
Gomojoside BEscherichia coliGram-negative500[3]
Gomojoside CEscherichia coliGram-negative500[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5][6]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[4]

  • Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[5][6] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution

  • Multichannel pipette

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[8]

  • Serial Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well which should contain only broth.[8]

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum without any test compound.

    • Sterility Control: A well containing only broth to check for contamination.[8]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Molecular Mechanisms

To understand the potential mechanism of action, particularly for the cytotoxic effects, signaling pathway and experimental workflow diagrams are provided below.

Hypothetical Signaling Pathway for Labdane Diterpene-Induced Apoptosis

Based on studies of the structurally similar compound sclareol, a plausible signaling pathway for this compound-induced apoptosis is the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Sclareol has been shown to induce apoptosis through a p53-independent mechanism, involving the activation of caspases-8, -9, and -3.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits release Bax Bax Bax->Mitochondrion Promotes release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Labdane Diterpene Labdane Diterpene Labdane Diterpene->Death Receptors Induces Labdane Diterpene->Bcl-2 Downregulates Labdane Diterpene->Bax Upregulates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by labdane diterpenes.

Experimental Workflow for Evaluating Cytotoxicity

The following diagram illustrates the general workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Culture->Cell Seeding (96-well plate) Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) Cell Seeding (96-well plate)->Compound Treatment (Serial Dilutions) Incubation (24-72h) Incubation (24-72h) Compound Treatment (Serial Dilutions)->Incubation (24-72h) Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation (24-72h)->Viability Assay (e.g., MTT) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Viability Assay (e.g., MTT)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available data suggests that this compound exhibits moderate cytotoxic activity against a range of cancer cell lines and some antimicrobial properties. Its potency appears to be influenced by its stereochemistry and the presence and position of hydroxyl and other functional groups, as seen in the comparison with related labdane diterpenes.

To more thoroughly evaluate the specificity of this compound, further research is warranted. This should include:

  • Broader Screening: Testing against a wider panel of cancer cell lines from different tissues of origin.

  • Target-Based Assays: Investigating the inhibitory activity against specific molecular targets, such as key enzymes or receptors involved in cancer progression and microbial survival.

  • In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to delineate the structural features crucial for potent and selective activity.

This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound. The provided data and protocols should facilitate further investigation into its specific mechanisms of action and potential as a lead compound in drug discovery.

References

Comparative Efficacy of Labd-13-ene-8,15-diol (Sclareol) Across Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Labd-13-ene-8,15-diol, a natural diterpene commonly known as sclareol, across a range of human cancer cell lines. The information presented herein is collated from multiple studies to support further investigation into its therapeutic potential. Sclareol has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer types, with its efficacy varying based on the specific cell line and experimental conditions.[1][2]

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activity of sclareol has been evaluated in numerous cancer cell lines, with IC50 values showing considerable variation. This variability suggests a degree of selectivity in its anti-cancer action. The following table summarizes the reported IC50 values for sclareol in different human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Lung CancerH168842.1424[2][3]
Lung CancerH14669.9624[2][3]
Lung Cancer (Hypoxia)A54914.8 (8 µg/mL)48[1][4][5][6]
Lung Cancer (Normoxia)A549~35.4 (19 µg/mL)48[1][4]
Breast CancerMCF-731.11Not Specified[2]
Breast Cancer (13-epi-sclareol)MCF-711.056Not Specified[2]
Cervical CancerHeLa5-20 µg/mLNot Specified[2]
OsteosarcomaMG6311.0Not Specified[1]
LeukemiaVarious< 62.4 (< 20 µg/mL)48[1][3]

Note: IC50 values were converted from µg/mL to µM where necessary, assuming a molecular weight of 308.5 g/mol for Sclareol. Some studies did not specify the exact IC50 value but indicated significant cytotoxic activity.[1]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Sclareol primarily exerts its anti-cancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, predominantly in the G0/G1 or S phase.[2][7] The underlying molecular mechanisms involve the modulation of several key signaling pathways, which can vary between different cancer cell types.

Signaling Pathways Modulated by Sclareol

Sclareol has been shown to influence multiple signaling cascades that are critical for cancer cell survival and proliferation. In breast cancer cells, for instance, it has been reported to modulate the JAK/STAT signaling pathway.[1] In cervical cancer cells, sclareol has been observed to block the MAPK/ERK signaling pathway, which is known to regulate cell proliferation and differentiation.[7] Furthermore, sclareol treatment can lead to the upregulation of the tumor suppressor protein Caveolin-1 (Cav1) and the subsequent downregulation of Superoxide Dismutase 1 (SOD1), contributing to its anti-proliferative effects.[8]

The induction of apoptosis by sclareol is a central mechanism of its anti-cancer activity. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.[2][7] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade. Sclareol has been shown to activate initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase-3.[2]

Sclareol_Signaling_Pathway Sclareol Sclareol JAK_STAT JAK/STAT Pathway Sclareol->JAK_STAT MAPK_ERK MAPK/ERK Pathway Sclareol->MAPK_ERK Cav1 Caveolin-1 (Cav1)↑ Sclareol->Cav1 Death_Receptor Death Receptors Sclareol->Death_Receptor BAX BAX↑ Sclareol->BAX Bcl2 Bcl-2↓ Sclareol->Bcl2 Cell_Membrane Proliferation_Survival Cell Proliferation & Survival↓ JAK_STAT->Proliferation_Survival MAPK_ERK->Proliferation_Survival SOD1 SOD1↓ Cav1->SOD1 SOD1->Proliferation_Survival Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c BAX->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sclareol-induced signaling pathways leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of sclareol in cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h to allow cell attachment Seed_Cells->Incubate_24h Treat_Sclareol Treat cells with varying concentrations of Sclareol Incubate_24h->Treat_Sclareol Incubate_Drug Incubate for a defined period (e.g., 24, 48, 72h) Treat_Sclareol->Incubate_Drug Add_MTT Add MTT reagent to each well Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with Sclareol Start->Treat_Cells Harvest_Cells Harvest both adherent and floating cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in 1X Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Add_Stains Incubate_Stains Incubate in the dark at room temperature Add_Stains->Incubate_Stains Analyze_Flow Analyze by flow cytometry Incubate_Stains->Analyze_Flow End End Analyze_Flow->End

References

Safety Operating Guide

Navigating the Disposal of Labd-13-ene-8,15-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Labd-13-ene-8,15-diol, a labdane diterpenoid, ensuring compliance with standard laboratory safety protocols.

Understanding the Compound: Safety and Hazard Profile

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not ingest or inhale.

  • Waste Segregation: Do not mix this compound waste with incompatible materials. It is advisable to collect it as a separate waste stream.

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) in a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[1]

    • Ensure the container is in good condition, with no cracks or leaks.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Labeling:

    • Properly label the waste container with a hazardous waste tag as soon as waste is added.[2]

    • The label must include the chemical name, approximate quantity, and the date accumulation started.

  • Storage:

    • Store the waste container in a well-ventilated area, away from heat sources and incompatible chemicals.

    • Utilize secondary containment to prevent the spread of material in case of a spill.[1]

  • Disposal Request:

    • Once the container is full or has been accumulating for the maximum allowed time per institutional policy (often six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][2][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste D Place waste in a designated, compatible, and sealed container. A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label the container with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date B->C No E Store the container in a designated Satellite Accumulation Area. B->E Yes C->E D->B F Is the container full or has the maximum accumulation time been reached? E->F G Continue to collect waste in the container. F->G No H Arrange for disposal through your institution's EHS. F->H Yes G->D I End: Proper Disposal H->I

Disposal Workflow for this compound.

Data Presentation: Waste Management Summary

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed hazardous due to lack of specific toxicological data.
Container Type Chemically compatible, leak-proof, with a secure lid.To prevent reactions and environmental contamination.
Labeling Requirements "Hazardous Waste", Chemical Name, Accumulation Date.Ensures proper handling, identification, and tracking.
Storage Location Designated Satellite Accumulation Area with secondary containment.To ensure safety, segregation, and containment of spills.
Disposal Method Via institutional Environmental Health and Safety (EHS) program.Ensures compliance with regulatory requirements.
Prohibited Disposal Do not dispose of in sinks, drains, or regular trash.To prevent environmental pollution and harm to public health.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labd-13-ene-8,15-diol
Reactant of Route 2
Labd-13-ene-8,15-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.